molecular formula C25H34ClNO2 B1669623 Crobenetine hydrochloride CAS No. 221018-88-8

Crobenetine hydrochloride

Cat. No.: B1669623
CAS No.: 221018-88-8
M. Wt: 416.0 g/mol
InChI Key: UWKTVIXWZRROOI-VLIWAZBPSA-N
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Description

Crobenetine hydrochloride is a sodium channel antagonist potentially for the treatment of stroke.

Properties

CAS No.

221018-88-8

Molecular Formula

C25H34ClNO2

Molecular Weight

416.0 g/mol

IUPAC Name

(1S,9R)-1,13,13-trimethyl-10-[(2S)-2-phenylmethoxypropyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-6-ol;hydrochloride

InChI

InChI=1S/C25H33NO2.ClH/c1-18(28-17-19-9-6-5-7-10-19)16-26-14-13-25(4)21-11-8-12-22(27)20(21)15-23(26)24(25,2)3;/h5-12,18,23,27H,13-17H2,1-4H3;1H/t18-,23+,25-;/m0./s1

InChI Key

UWKTVIXWZRROOI-VLIWAZBPSA-N

Isomeric SMILES

C[C@@H](CN1CC[C@]2(C3=C(C[C@@H]1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4.Cl

Canonical SMILES

CC(CN1CCC2(C3=C(CC1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIII-890;  BIII-890-CL;  BIII-890 CL

Origin of Product

United States

Foundational & Exploratory

BIII 890 CL: A Technical Overview of its Synthesis, Structure, and Sodium Channel Blocking Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical structure, and mechanism of action of BIII 890 CL (crobenetine), a potent and selective voltage-gated sodium (Nav) channel blocker. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Chemical Structure and Synthesis

BIII 890 CL is a benzomorphan derivative with the chemical name 2R-[2α,3(S*),6α]-1,2,3,4,5,6-hexahydro-6,11,11-trimethyl-3-[2-(phenylmethoxy)propyl]-2,6-methano-3-benzazocin-10-ol hydrochloride.[1][2][3][4] The synthesis of this small molecule involves the use of 2-methoxy benzyl cyanate and ethyl 2-bromobutanoate as key starting materials.[5] The hydrochloride salt form is commonly used in experimental studies.

Mechanism of Action: Potent and State-Dependent Sodium Channel Blockade

BIII 890 CL is a highly potent and selective blocker of voltage-gated sodium channels, specifically targeting neurotoxin receptor site 2.[1][2][3][4][5] Its mechanism of action is characterized by a pronounced use- and voltage-dependency, showing a strong preference for the inactivated state of the Nav channel over the resting state.[1][3][4][6][7] This state-dependent binding is a key feature, contributing to its unique pharmacological profile. The compound demonstrates over 230-fold selectivity for the inactivated channel state.[6][7]

The binding of BIII 890 CL to the local anesthetic receptor site within the pore of the sodium channel has been suggested by mutational analysis.[1][2][4] Specifically, mutations in the transmembrane segment S6 in domain IV of the α subunit (F1764A and Y1771A) have been shown to reduce the voltage- and frequency-dependent block.[1][4]

The functional consequence of this sodium channel blockade is the inhibition of neuronal depolarization and a subsequent reduction in glutamate release, a key neurotransmitter involved in excitotoxicity.[1][2][3][4][5] This mechanism underlies the neuroprotective effects observed in preclinical models of cerebral ischemia.[1][2][3][4]

Signaling Pathway of BIII 890 CL Action

BIII_890_CL_Pathway cluster_neuron Neuron Na_channel Voltage-Gated Na+ Channel Depolarization Membrane Depolarization Na_channel->Depolarization Na+ Influx Glutamate_Release Glutamate Release Depolarization->Glutamate_Release Excitotoxicity Excitotoxicity & Neuronal Damage Glutamate_Release->Excitotoxicity BIII_890_CL BIII 890 CL BIII_890_CL->Na_channel Blocks (Inactivated State)

Caption: Mechanism of BIII 890 CL in reducing neuronal excitotoxicity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for BIII 890 CL in various experimental models.

ParameterValueCell/Tissue TypeReference
Receptor Binding
IC50 ([3H]batrachotoxin displacement)49 nMRat brain synaptosomes[1][2][3][4]
Ki ([3H]batrachotoxin displacement)40 nM-[5]
Electrophysiology (Patch Clamp)
IC50 (Inactivated Na+ channels)77 nMtsA-201 cells with type IIA Na+ channel α subunits[1][3][4][6][7]
IC50 (Resting Na+ channels)18 µMtsA-201 cells with type IIA Na+ channel α subunits[1][3][4][6][7]
In Vitro Functional Assays
IC50 (Veratridine-induced glutamate release)0.29 ± 0.02 µMRat cortical slices[2]
IC50 (Veratridine-induced glutamate release)0.33 µMRat striatal slices[2]
IC50 (Veratridine-induced neurotoxicity)0.7 µMCultured cortical neurons[1]
In Vivo Efficacy
ID50 (Maximum electroshock test)6.1 mg/kgMice[6][7]
Neuroprotective Dose Range (Focal cerebral ischemia)3–30 mg/kg s.c.Mice and Rats[1][2][3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Receptor Binding Studies

Objective: To determine the affinity of BIII 890 CL for neurotoxin site 2 of the voltage-gated sodium channel.

Method:

  • Prepare synaptosomal membranes from rat brains.

  • Incubate the membranes with [3H]batrachotoxinin A-20α-benzoate ([3H]BTX-b) in the presence of varying concentrations of BIII 890 CL.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the amount of bound radioactivity using liquid scintillation counting.

  • Calculate the IC50 value, which is the concentration of BIII 890 CL that inhibits 50% of the specific binding of [3H]BTX-b.[1]

Electrophysiological Experiments (Whole-Cell Patch Clamp)

Objective: To characterize the state-dependent block of sodium channels by BIII 890 CL.

Method:

  • Use tsA-201 cells transiently transfected with the α subunit of the rat brain type IIA Na+ channel.

  • Perform whole-cell voltage-clamp recordings.

  • To assess the block of resting channels, apply a single test pulse to 0 mV from a holding potential of -100 mV after a 3-minute preincubation with BIII 890 CL.[1]

  • To determine the affinity for inactivated channels, hold the cells at a depolarized potential (-40 mV) to induce inactivation before applying test pulses in the presence of the compound.[1][5]

  • To evaluate the shift in the steady-state inactivation curve, apply prepulses of 1-second duration to various potentials before a test pulse, both in the absence and presence of BIII 890 CL.[1]

  • Fit the normalized data with a Boltzmann function to determine the voltage at which half the channels are inactivated (V1/2).

In Vivo Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion)

Objective: To evaluate the neuroprotective efficacy of BIII 890 CL in a rodent model of stroke.

Method:

  • Anesthetize male NMRI mice or Wistar rats.

  • Induce permanent focal cerebral ischemia by occluding the middle cerebral artery (MCA).

  • Administer BIII 890 CL (e.g., 3, 10, and 30 mg/kg) or saline vehicle subcutaneously at 5 minutes and 3 hours post-occlusion.[2][3]

  • After a survival period (e.g., 48 hours), euthanize the animals.[3]

  • Determine the infarct volume or area using standard histological techniques, such as staining with 2,3,5-triphenyltetrazolium chloride (TTC).[3]

  • Compare the infarct sizes between the BIII 890 CL-treated and vehicle-treated groups to assess neuroprotection.

Experimental Workflow for In Vivo Ischemia Study

InVivo_Workflow Animal_Model Rodent Model (Mouse or Rat) Anesthesia Anesthesia Animal_Model->Anesthesia MCAO Middle Cerebral Artery Occlusion (MCAO) Anesthesia->MCAO Treatment BIII 890 CL or Vehicle Admin (s.c. at 5 min & 3 hr post-MCAO) MCAO->Treatment Survival Survival Period (48 hours) Treatment->Survival Euthanasia Euthanasia & Brain Collection Survival->Euthanasia Histology Histological Staining (e.g., TTC) Euthanasia->Histology Analysis Infarct Volume/Area Analysis Histology->Analysis

Caption: Workflow for assessing the neuroprotective effects of BIII 890 CL.

References

An In-depth Technical Guide to the Preclinical Pharmacokinetics of Crobenetine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crobenetine hydrochloride, also known as BIII 890 CL, is a potent and highly use-dependent sodium channel blocker.[1][2] It exhibits high selectivity for the inactivated state of the Nav1.2 sodium channel, making it a promising candidate for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[2][3][4] Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for the design and interpretation of non-clinical efficacy and safety studies, and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. Detailed experimental methodologies and visualizations are provided to facilitate a deeper understanding of the data and its implications for drug development.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Preclinical studies are essential to characterize these parameters.

Absorption

Limited publicly available data specifically details the oral absorption characteristics of this compound. However, a study in rats provides key insights into its pharmacokinetic profile following oral administration.

Table 1: In Vivo Pharmacokinetic Parameters of Crobenetine in Rats

ParameterValueUnits
Dose 3mg/kg (p.o.)
tmax (Time to Maximum Concentration) 2.83h
Cmax (Maximum Concentration) 11.9nM
AUC (Area Under the Curve) 24nM*h

Data sourced from opnMe.com

Distribution

Table 2: In Vitro Distribution-Related Parameters of Crobenetine

ParameterSpeciesValueUnits
Plasma Protein Binding Rat99.2%

Data sourced from opnMe.com[4]

A high degree of plasma protein binding, as seen with crobenetine, suggests that the drug will be largely retained in the bloodstream, with only a small fraction available to distribute into tissues.

Metabolism

The metabolic fate of this compound has been partially characterized through in vitro studies.

Table 3: In Vitro Metabolic Stability of Crobenetine

SystemSpecies% Remaining at 1 hour
Liver Microsomes Human87

Data sourced from opnMe.com[4]

The data from human liver microsomes suggests that crobenetine has a moderate level of metabolic stability. Further studies would be required to identify the specific cytochrome P450 (CYP) enzymes involved in its metabolism and to characterize the resulting metabolites.

Excretion

Detailed excretion studies, including mass balance and identification of excretion routes (urine, feces, bile), for this compound are not available in the published literature.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments that would be conducted to generate the pharmacokinetic data presented above. These are based on standard preclinical protocols.

In Vivo Pharmacokinetic Study in Rats (Oral Administration)
  • Animal Model: Male Wistar rats (n=3-6 per time point), weighing 200-250g, are used. Animals are fasted overnight prior to dosing, with water available ad libitum.

  • Drug Formulation and Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) to a final concentration appropriate for a 3 mg/kg dose. The formulation is administered via oral gavage.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged at 3000 x g for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of crobenetine are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, tmax, and AUC.

Plasma Protein Binding (Equilibrium Dialysis)
  • Preparation: A semi-permeable membrane (e.g., with a molecular weight cut-off of 10 kDa) is placed between the two chambers of an equilibrium dialysis apparatus.

  • Sample Addition: One chamber is filled with rat plasma, and the other with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4). This compound is added to the plasma chamber at a known concentration.

  • Incubation: The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient period to reach equilibrium (typically 4-6 hours).

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers, and the concentration of crobenetine is determined by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [(Cplasma - Cbuffer) / Cplasma] x 100 Where Cplasma is the concentration in the plasma chamber and Cbuffer is the concentration in the buffer chamber.

In Vitro Metabolic Stability (Liver Microsomes)
  • Incubation Mixture: A reaction mixture is prepared containing rat or human liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: The reaction is initiated by adding this compound (e.g., at a final concentration of 1 µM) to the pre-warmed incubation mixture.

  • Time Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of crobenetine.

  • Data Analysis: The percentage of crobenetine remaining at each time point is calculated relative to the 0-minute time point. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the rate of disappearance.

Visualizations

General Workflow for a Preclinical Oral Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization (e.g., Male Wistar Rats) fasting Overnight Fasting animal_acclimatization->fasting oral_gavage Oral Administration (e.g., 3 mg/kg) fasting->oral_gavage formulation Drug Formulation (Crobenetine in Vehicle) formulation->oral_gavage blood_collection Serial Blood Sampling (e.g., 0-24h) oral_gavage->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis LC-MS/MS Analysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis G cluster_membrane Neuronal Membrane Na_channel Voltage-gated Na+ Channel Resting State Open State Inactivated State Na_channel:open->Na_channel:inactivated Inactivates Na_channel:inactivated->Na_channel:resting Repolarization No_Depolarization Inhibition of Depolarization Na_channel:inactivated->No_Depolarization Crobenetine Crobenetine (BIII 890 CL) Crobenetine->Na_channel:inactivated Binds & Stabilizes Depolarization Depolarization (Action Potential) Depolarization->Na_channel:open Activates

References

In Vitro Characterization of Crobenetine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crobenetine hydrochloride is a potent and selective use-dependent blocker of the voltage-gated sodium channel Nav1.2. This document provides a comprehensive in vitro characterization of Crobenetine, summarizing key quantitative data, detailing experimental methodologies for its assessment, and visualizing its mechanism of action. The information presented is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Introduction

Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.2 subtype is predominantly expressed in the central nervous system and plays a significant role in neuronal excitability. Dysregulation of Nav1.2 function has been implicated in various neurological disorders, making it an attractive target for therapeutic intervention. This compound (BIII 890 CL) is a benzomorphan derivative that exhibits high affinity and use-dependent blockade of Nav1.2 channels, preferentially binding to the inactivated state of the channel. This state-dependent binding allows for the selective targeting of rapidly firing neurons, a characteristic that is highly desirable for the treatment of conditions associated with neuronal hyperexcitability.

Quantitative Data Summary

The in vitro pharmacological profile of this compound has been characterized through various electrophysiological and binding assays. The following tables summarize the key quantitative data.

ParameterValueChannel SubtypePreparationReference
IC50 (Displacement of [3H]-BTX) 49 nMNav Channel Site 2Rat brain synaptosomes[1]
IC50 (Inactivated State) 77 nMNav1.2Patch Clamp Evaluations[2][3]
Binding Affinity (Resting State) 18 µMNav1.2Patch Clamp Evaluations[2]
Selectivity (Inactivated vs. Resting State) >230-foldNav1.2Calculated from IC50 values[2]

Table 1: Binding Affinity and Selectivity of this compound. This table summarizes the binding characteristics of Crobenetine to the Nav1.2 channel, highlighting its strong preference for the inactivated state.

ParameterValueSpeciesModelReference
ID50 (Reversal of Mechanical Joint Hyperalgesia) 15.5 +/- 1.1 mg/kg/dayRatAdjuvant-induced mono-arthritis[4]

Table 2: In Vivo Efficacy of this compound. This table provides data on the analgesic efficacy of Crobenetine in an animal model of inflammatory pain.

Experimental Protocols

Patch-Clamp Electrophysiology for Determining State-Dependent Inhibition

This protocol describes the whole-cell patch-clamp technique used to measure the inhibitory effects of Crobenetine on Nav1.2 channels in different conformational states.

Cell Preparation:

  • HEK-293 cells stably expressing human Nav1.2 channels are cultured under standard conditions.

  • Cells are passaged upon reaching 80-90% confluency and plated onto glass coverslips 24-48 hours before recording.

Solutions:

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • This compound is dissolved in the external solution to the desired concentrations.

Recording Protocol:

  • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.

  • Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Membrane currents are recorded using a patch-clamp amplifier and digitized. Leak subtraction is performed online.

  • To determine the affinity for the resting state:

    • Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

    • Brief depolarizing pulses to 0 mV are applied to elicit sodium currents.

    • The inhibition of the peak current by different concentrations of Crobenetine is measured.

  • To determine the affinity for the inactivated state:

    • A pre-pulse to a depolarizing potential (e.g., -20 mV) for a prolonged duration (e.g., 500 ms) is applied to induce inactivation.

    • A subsequent test pulse to 0 mV is used to measure the current from the remaining non-inactivated channels.

    • The concentration-dependent block of the peak current is determined.

Radioligand Binding Assay

This protocol outlines the method for determining the binding affinity of Crobenetine to the sodium channel site 2 using a radioligand displacement assay.

Preparation of Synaptosomes:

  • Rat brains are homogenized in ice-cold sucrose buffer.

  • The homogenate is centrifuged at low speed to remove nuclei and cell debris.

  • The supernatant is then centrifuged at high speed to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in a suitable buffer.

Binding Assay:

  • Synaptosomal preparations are incubated with a fixed concentration of [3H]-Batrachotoxin ([3H]-BTX), a radiolabeled ligand that binds to site 2 of the sodium channel.

  • Increasing concentrations of unlabeled this compound are added to compete with the binding of [3H]-BTX.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC50 value (the concentration of Crobenetine that inhibits 50% of the specific [3H]-BTX binding) is calculated by non-linear regression analysis.

Visualizations

Mechanism of Action of this compound

Crobenetine_Mechanism cluster_channel_states Voltage-Gated Sodium Channel (Nav1.2) States Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization Crobenetine Crobenetine HCl Crobenetine->Resting Low Affinity Binding Crobenetine->Inactivated High Affinity Binding (Use-Dependent Block)

Caption: Mechanism of Crobenetine's use-dependent block of Nav1.2 channels.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_protocols Voltage Protocols A HEK-293 cells expressing Nav1.2 B Cell Culture and Plating A->B C Whole-Cell Patch-Clamp Recording B->C D Application of Voltage Protocols C->D P1 Resting State Protocol (Hyperpolarized Holding) D->P1 P2 Inactivated State Protocol (Depolarizing Pre-pulse) D->P2 E Data Acquisition F Analysis of State-Dependent Inhibition E->F P1->E P2->E

Caption: Workflow for assessing state-dependent block using patch-clamp.

Signaling Consequences of Nav1.2 Blockade

Signaling_Consequences cluster_effect Overall Effect Crobenetine Crobenetine HCl Nav12 Nav1.2 Channel Crobenetine->Nav12 Blocks Inactivated State ReducedExcitability Reduced Neuronal Hyperexcitability AP Action Potential Initiation & Propagation Nav12->AP Mediates Excitability Neuronal Excitability AP->Excitability Determines Neurotransmission Neurotransmitter Release Excitability->Neurotransmission Regulates Excitability->ReducedExcitability Inhibition

Caption: Downstream effects of Nav1.2 channel blockade by Crobenetine.

Conclusion

This compound is a highly selective, use-dependent blocker of Nav1.2 channels. Its preferential binding to the inactivated state of the channel provides a mechanism for selectively targeting neurons that are firing at high frequencies, a hallmark of several neurological disorders. The data and protocols presented in this technical guide provide a comprehensive in vitro characterization of Crobenetine, supporting its potential as a valuable research tool and a lead compound for the development of novel therapeutics.

References

Technical Guide: Early-Phase Research on the Neuroprotective Effects of Crobenetine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crobenetine hydrochloride (also known as BIII 890 CL) is a novel benzomorphan derivative recognized for its potent, use-dependent blockade of voltage-gated sodium channels. Early-phase research has focused on its therapeutic potential beyond analgesia, exploring its neuroprotective properties in the context of cerebral ischemia. This technical guide synthesizes the available preclinical data, providing an in-depth overview of its mechanism of action, key experimental findings, and the methodologies employed in its initial evaluation. The primary neuroprotective action of Crobenetine identified in these studies is the attenuation of excitotoxicity through the selective blockade of sodium channels, a critical mechanism in the ischemic cascade.

Mechanism of Action: Use-Dependent Sodium Channel Blockade

Crobenetine is a highly selective blocker of voltage-gated sodium channels, demonstrating a significantly higher affinity for the inactivated state of the channel compared to the resting state. This "use-dependent" or "voltage-dependent" characteristic is pivotal to its neuroprotective potential. In pathological conditions such as cerebral ischemia, prolonged neuronal depolarization leads to an accumulation of sodium channels in the inactivated state. Crobenetine preferentially binds to and stabilizes this inactivated state, preventing the excessive influx of sodium ions that triggers the excitotoxic cascade, including subsequent calcium influx and glutamate release.

The compound has been shown to displace [3H]batrachotoxinin A-20α-benzoate from the neurotoxin receptor site 2 of the sodium channel in rat brain synaptosomes. Point mutations in the transmembrane segment S6 in domain IV of the channel's alpha subunit reduce the blocking efficacy of Crobenetine, suggesting it binds to the local anesthetic receptor site within the pore.

Signaling Pathway: Attenuation of Ischemic Excitotoxicity

The neuroprotective effect of Crobenetine is primarily attributed to its ability to interrupt the ischemic cascade at the level of the sodium channel. The following diagram illustrates this proposed mechanism.

Crobenetine_Mechanism_of_Action cluster_0 Ischemic Cascade cluster_1 Crobenetine Intervention Ischemia Ischemia Neuronal_Depolarization Neuronal_Depolarization Ischemia->Neuronal_Depolarization Na_Channel_Activation Na_Channel_Activation Neuronal_Depolarization->Na_Channel_Activation Na_Influx Na_Influx Na_Channel_Activation->Na_Influx Excessive Na_Channel_Inactivated Inactivated Na+ Channel Na_Channel_Activation->Na_Channel_Inactivated Transitions to Glutamate_Release Glutamate_Release Na_Influx->Glutamate_Release Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Neuronal_Injury Neuronal_Injury Excitotoxicity->Neuronal_Injury Crobenetine Crobenetine Crobenetine->Na_Channel_Inactivated Binds to and stabilizes Na_Channel_Inactivated->Na_Influx

Proposed mechanism of Crobenetine's neuroprotective action.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of Crobenetine has been quantified in both in vitro and in vivo models. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Activity of Crobenetine
AssayModel SystemParameterResultReference
Radioligand BindingRat Brain SynaptosomesIC50 for [3H]batrachotoxin binding49 nM
ElectrophysiologyCells transfected with type IIA Na+ channel α subunitsIC50 for inactivated Na+ channels77 nM
ElectrophysiologyCells transfected with type IIA Na+ channel α subunitsIC50 for resting Na+ channels18 µM
Neurotransmitter ReleaseRat Brain SlicesIC50 for veratridine-induced glutamate release322 nM
NeurotoxicityCultured Cortical NeuronsInhibition of veratridine-induced neurotoxicityDemonstrated
Table 2: In Vivo Neuroprotective Effects of Crobenetine in Rodent Models of Permanent Focal Cerebral Ischemia
SpeciesModelTreatment ProtocolDosage (s.c.)OutcomeReference
MousePermanent Middle Cerebral Artery Occlusion (MCAO)5 min post-ischemia3-30 mg/kgDose-dependent reduction in infarct size
RatPermanent Middle Cerebral Artery Occlusion (MCAO)5 min post-ischemia3-30 mg/kgReduction in lesion size in cortical and subcortical regions

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Permanent Middle Cerebral Artery Occlusion (MCAO) Model

This in vivo model is used to simulate focal ischemic stroke and assess the neuroprotective effect of a compound on infarct volume.

Objective: To determine the effect of Crobenetine on brain lesion size following permanent focal cerebral ischemia.

Methodology:

  • Animal Preparation: Adult male mice or rats are anesthetized.

  • Surgical Procedure: A surgical incision is made to expose the middle cerebral artery (MCA). The MCA is then permanently occluded using electrocoagulation or a filament, leading to a cessation of blood flow to the supplied brain regions.

  • Drug Administration: this compound, dissolved in a suitable vehicle, is administered subcutaneously at various doses (e.g., 3, 10, 30 mg/kg) at a specified time point post-occlusion (e.g., 5 minutes). A control group receives the vehicle alone.

  • Post-Operative Care and Euthanasia: Animals are monitored for recovery from anesthesia. At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), the animals are euthanized.

  • Infarct Volume Analysis: The brains are removed, sectioned, and stained with a histological stain such as 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white). The area of infarction in each brain slice is measured using image analysis software, and the total infarct volume is calculated.

Crobenetine Hydrochloride: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability properties of Crobenetine hydrochloride. The information is intended to support research and development activities by providing key data and outlining methodologies for its assessment.

Physicochemical Properties

This compound is a potent and selective voltage-gated sodium channel (Nav1.2) blocker. An understanding of its fundamental physicochemical properties is crucial for formulation development and analytical method design.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation characteristics. The following table summarizes the known solubility data for this compound.

Table 1: Solubility of this compound

Solvent/MediumpHSolubility (µg/mL)Temperature (°C)Method
Dimethyl Sulfoxide (DMSO)Not ApplicableSoluble[1]Not SpecifiedNot Specified
Aqueous Buffer42,560[2]Not SpecifiedNot Specified
Aqueous Buffer61,040[2]Not SpecifiedNot Specified
Aqueous Buffer78[2]Not SpecifiedNot Specified
Experimental Protocol: Equilibrium Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on standard pharmaceutical practices.

Objective: To determine the concentration of dissolved this compound in a specific solvent or buffer system at equilibrium.

Materials:

  • This compound powder

  • Selected solvents and buffers (e.g., water, phosphate-buffered saline at various pH values)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the test solvent/buffer in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker set at a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated stability-indicating HPLC-UV method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility as the mean of replicate determinations.

Stability Profile

The stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and the safety and efficacy of potential drug products.

Table 2: Stability of this compound

Stability ParameterConditionObservation
Storage Dry, dark, 0 - 4°C (short term)Stable for days to weeks[1]
Dry, dark, -20°C (long term)Stable for months to years[1]
Shipping Ambient temperatureStable for a few weeks[1]
Microsomal Stability Human liver microsomes87% remaining after a specified incubation time[2]
Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following protocol is a representative example based on ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N)

  • Sodium hydroxide (e.g., 0.1 N)

  • Hydrogen peroxide (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with UV/DAD detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 N NaOH) and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in an oven for a defined period.

  • Photolytic Degradation: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.

Mechanism of Action and Signaling Pathway

This compound is a use- and voltage-dependent blocker of the Nav1.2 sodium channel, which plays a crucial role in the propagation of action potentials in neurons. It exhibits a high selectivity for the inactivated state of the channel.

Crobenetine_Mechanism_of_Action cluster_Neuron Neuronal Membrane ActionPotential {Action Potential Propagation | Depolarization Phase} Nav1_2 Resting State Active State Inactivated State ActionPotential->Nav1_2:f1 Depolarization Opens Channel Nav1_2:f1->Nav1_2:f2 Nav1_2:f2->Nav1_2:f0 Na_Influx Na+ Influx Nav1_2:f1->Na_Influx Sodium Ions Enter Cell Block Block of Action Potential Propagation Na_Influx->ActionPotential Further Depolarization Crobenetine Crobenetine Hydrochloride Crobenetine->Nav1_2:f2 Preferentially Binds to and Stabilizes Inactivated State

Caption: Mechanism of this compound action on the Nav1.2 sodium channel.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the characterization of the solubility and stability of a new chemical entity like this compound.

Experimental_Workflow cluster_Solubility Solubility Assessment cluster_Stability Stability Assessment (Forced Degradation) Prep_Super Prepare Supersaturated Solutions Equilibrate Equilibrate at Controlled Temperature Prep_Super->Equilibrate Separate Centrifuge to Separate Phases Equilibrate->Separate Analyze_Sol Analyze Supernatant by HPLC Separate->Analyze_Sol Data_Analysis Data Analysis and Reporting Analyze_Sol->Data_Analysis Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Sample Sample at Time Points Stress->Sample Analyze_Stab Analyze Samples by Stability-Indicating HPLC Method Sample->Analyze_Stab Identify Identify Degradation Products (LC-MS) Analyze_Stab->Identify Identify->Data_Analysis API Crobenetine Hydrochloride API API->Prep_Super API->Stress

Caption: General experimental workflow for solubility and stability testing.

References

Methodological & Application

Dissolving Crobenetine Hydrochloride for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dissolution of Crobenetine hydrochloride, a potent and selective voltage-gated sodium channel (Nav1.2) blocker, for in vivo research applications. Proper formulation is critical for ensuring bioavailability, achieving desired therapeutic concentrations, and obtaining reliable experimental results. This guide summarizes the physicochemical properties of this compound, presents established vehicle formulations for parenteral administration, and offers step-by-step protocols for solution preparation. Additionally, it outlines the compound's mechanism of action with a corresponding signaling pathway diagram.

Physicochemical Properties of this compound

Understanding the solubility profile of this compound is fundamental to selecting an appropriate vehicle for in vivo studies. The compound's aqueous solubility is pH-dependent, highlighting the importance of pH control in formulation development. A summary of its key properties is provided in the table below.

PropertyValueReference
Molecular Formula C₂₅H₃₄ClNO₂
Molecular Weight 416.00 g/mol [1]
Appearance Solid[2]
Solubility in DMSO Soluble[1]
Aqueous Solubility pH 4: 2,560 µg/mLpH 6: 1,040 µg/mLpH 7: 8 µg/mL
Storage Conditions Short term (days to weeks): 0 - 4°C, dry, darkLong term (months to years): -20°C[1]

Recommended Formulations for In Vivo Administration

The choice of vehicle for this compound depends on the intended route of administration and the required concentration. Below are formulations that have been documented in preclinical and developmental studies.

Subcutaneous (s.c.) Administration

A formulation utilizing a sugar alcohol has been successfully used in rodent models.

Vehicle ComponentConcentrationNotesReference
Xylitol 5% (w/v)A 5% xylitol solution in water was used as a vehicle for the subcutaneous administration of this compound in rats at doses ranging from 3-30 mg/kg.[3][3][4]
Parenteral (including Intravenous, i.v.) Administration

A patented formulation provides a basis for preparing solutions suitable for intravenous administration, focusing on achieving isotonicity and stability.

Vehicle ComponentConcentration/RatioPurposeReference
Mannitol Sufficient to produce an isotonic solutionIsotonicity agent.[5]
Acetic Acid/Acetate Buffer 0.005 M to 0.05 MOptional buffer to maintain pH between 3.8 and 5.0.[5]
Citric Acid/Phosphate Buffer As an alternative to acetate bufferOptional buffer system.[5]
Crobenetine HCl Concentration 0.1 mg/mL to 3 mg/mLThe patent specifies this concentration range for the final formulation.[5]

Experimental Protocols

Protocol for Preparation of this compound in 5% Xylitol for Subcutaneous Injection

This protocol is adapted from a study investigating the analgesic effects of Crobenetine in rats.[3][4]

Materials:

  • This compound powder

  • Xylitol

  • Sterile Water for Injection (WFI)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare the 5% Xylitol Vehicle:

    • Weigh the required amount of xylitol. For 10 mL of vehicle, weigh 0.5 g of xylitol.

    • Add the xylitol to a sterile vial containing approximately 9 mL of Sterile WFI.

    • Stir using a magnetic stirrer until the xylitol is completely dissolved.

    • Adjust the final volume to 10 mL with Sterile WFI.

    • Sterile filter the 5% xylitol solution using a 0.22 µm syringe filter into a new sterile vial.

  • Prepare the this compound Solution:

    • Calculate the required amount of this compound based on the desired final concentration and volume. For example, to prepare a 2 mg/mL solution, weigh 20 mg of this compound for a final volume of 10 mL.

    • Add the weighed this compound powder to the sterile 5% xylitol solution.

    • Vortex and/or sonicate briefly if necessary to aid dissolution. The slightly acidic nature of the hydrochloride salt should facilitate dissolution in the aqueous vehicle.

    • Confirm the final concentration and ensure the solution is clear before administration.

Protocol for Preparation of a Buffered Mannitol Formulation for Parenteral Administration

This protocol is based on a patented formulation for parenteral use.[5]

Materials:

  • This compound powder

  • Mannitol

  • Acetic acid

  • Sodium acetate

  • Sterile Water for Injection (WFI)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare the Acetate Buffer (e.g., 0.02 M, pH 4.5):

    • Prepare stock solutions of 0.02 M acetic acid and 0.02 M sodium acetate in Sterile WFI.

    • Mix the stock solutions in appropriate ratios to achieve a final pH of 4.5. Use a pH meter to verify the pH and adjust as necessary.

  • Prepare the Isotonic Mannitol Solution:

    • Calculate the amount of mannitol required to make the final formulation isotonic. This will depend on the final concentration of this compound and buffer salts. As a starting point, a 5% mannitol solution is approximately isotonic.

    • Dissolve the calculated amount of mannitol in the prepared acetate buffer.

  • Prepare the Final this compound Formulation:

    • Weigh the required amount of this compound.

    • Slowly add the this compound powder to the buffered mannitol solution while stirring.

    • Continue stirring until the compound is fully dissolved. Given the higher solubility at lower pH, dissolution should be favorable.[3]

    • Verify the final pH and adjust if necessary with small additions of the acidic or basic buffer components.

    • Sterile filter the final solution using a 0.22 µm syringe filter into a sterile container suitable for parenteral administration.

Mechanism of Action and Signaling Pathway

Crobenetine is a use- and voltage-dependent blocker of voltage-gated sodium channels (Nav), with high selectivity for the Nav1.2 subtype.[6][7] It preferentially binds to the inactivated state of the channel.[6] In pathophysiological conditions such as ischemia or chronic pain, neurons undergo prolonged depolarization, leading to an accumulation of sodium channels in the inactivated state. By selectively blocking these channels, Crobenetine can reduce neuronal hyperexcitability and subsequent cellular damage (e.g., via reduced glutamate release) with minimal effects on normal neuronal signaling.[8]

Crobenetine_MoA cluster_0 Normal Neuronal Activity cluster_1 Pathophysiological Condition (e.g., Ischemia) Resting Resting State (Channel Closed) Active Active State (Channel Open) Resting->Active Depolarization Inactive Inactive State (Channel Closed) Active->Inactive AP Action Potential Propagation Active->AP Inactive->Resting Repolarization Repolarization Repolarization Depolarization Depolarization Prolonged_Depo Prolonged Depolarization Accum_Inactive Accumulation of Inactive State Channels Prolonged_Depo->Accum_Inactive Block Selective Blockade Accum_Inactive->Block Crobenetine Crobenetine HCl Crobenetine->Block Outcome Reduced Neuronal Hyperexcitability & Neuroprotection Block->Outcome

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Study Preparation

The following diagram illustrates a logical workflow for preparing this compound for an in vivo experiment.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Administration & Dosing A 1. Calculate Required Drug & Vehicle Amount B 2. Prepare Vehicle (e.g., 5% Xylitol or Buffered Mannitol) A->B C 3. Dissolve Crobenetine HCl in Vehicle B->C D 4. Check for Complete Dissolution (Clear Solution) C->D E 5. Sterile Filter (0.22 µm filter) D->E F 6. Calculate Injection Volume Based on Animal Weight and Target Dose E->F G 7. Administer to Animal (e.g., Subcutaneous Injection) F->G

Caption: Workflow for preparing Crobenetine HCl for in vivo use.

References

Application Notes and Protocols: Crobenetine Hydrochloride in Rodent Models of Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Crobenetine hydrochloride (also known as BIII 890 CL) in preclinical rodent models of cerebral ischemia. The following sections detail the dosage, experimental protocols, and the underlying mechanism of action, supported by quantitative data from key studies.

Introduction

This compound is a potent, selective, and highly use-dependent sodium channel blocker.[1] It exhibits neuroprotective properties in animal models of focal cerebral ischemia by inhibiting the pathological cascade of events that lead to neuronal death following a stroke.[1] These notes are intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound in rodent models of ischemic stroke.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been demonstrated in both mice and rats subjected to permanent focal cerebral ischemia. The data from these studies are summarized in the tables below for easy comparison.

Table 1: Efficacy of this compound in a Mouse Model of Permanent Focal Cerebral Ischemia

Dosage (mg/kg, s.c.)Administration TimeReduction in Cortical Infarct Area (%)Statistical Significance
35 min and 3 hr post-occlusionSignificantp < 0.05
105 min and 3 hr post-occlusionSignificantp < 0.01
305 min and 3 hr post-occlusionSignificantp < 0.001

Data adapted from Carter A. J., et al. (2000). PNAS.[1][2]

Table 2: Efficacy of this compound in a Rat Model of Permanent Focal Cerebral Ischemia

Dosage (mg/kg, s.c.)Administration TimeReduction in Cerebral Infarct Volume (%)Statistical Significance
35 min and 3 hr post-occlusionSignificantp < 0.05
105 min and 3 hr post-occlusionSignificantp < 0.01
305 min and 3 hr post-occlusionSignificantp < 0.001

Data adapted from Carter A. J., et al. (2000). PNAS.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in rodent models of focal cerebral ischemia.

Rodent Model of Permanent Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This protocol describes the induction of permanent focal cerebral ischemia in mice and rats via unilateral occlusion of the middle cerebral artery (MCA).

Materials:

  • Male CD-1 mice or Fischer 344 rats

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 silk suture

  • Electrocautery device

Procedure:

  • Anesthetize the animal using an appropriate anesthetic agent.

  • Place the animal on a heating pad to maintain its core body temperature at 37°C.

  • Make a midline incision in the neck to expose the common carotid artery (CCA).

  • Carefully separate the external carotid artery (ECA) and the internal carotid artery (ICA).

  • Ligate the distal portion of the ECA.

  • Introduce a 4-0 silk suture into the ECA and advance it into the ICA until it blocks the origin of the MCA.

  • Permanently ligate the CCA.

  • Suture the incision and allow the animal to recover from anesthesia.

This compound Administration

This protocol outlines the subcutaneous administration of this compound to rodents following the induction of ischemia.

Materials:

  • This compound (BIII 890 CL)

  • Sterile saline solution (vehicle)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Prepare solutions of this compound in sterile saline at the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg).

  • At 5 minutes post-MCAO, administer the first dose of this compound or vehicle via subcutaneous (s.c.) injection.

  • Administer a second dose of the compound or vehicle at 3 hours post-MCAO.

Assessment of Infarct Size

This protocol describes the histological analysis to quantify the extent of ischemic damage.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (for staining)

  • Phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Image analysis software

Procedure:

  • At 48 hours post-MCAO, euthanize the animal.

  • Carefully remove the brain and place it in a cold brain matrix slicer.

  • Cut the brain into coronal sections of a defined thickness (e.g., 2 mm).

  • Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture digital images of the stained brain slices.

  • Use image analysis software to quantify the infarct area (for mice) or volume (for rats). The infarct volume is calculated by integrating the infarct area of each slice multiplied by the slice thickness.

Mechanism of Action and Signaling Pathway

This compound is a use-dependent sodium channel blocker, meaning it preferentially binds to and blocks sodium channels that are in a state of high activity, as is the case during ischemia.[1] This targeted action helps to prevent the excessive influx of sodium ions into neurons, which in turn reduces the subsequent calcium overload and glutamate excitotoxicity—key drivers of neuronal death in the ischemic cascade.

Below is a diagram illustrating the proposed signaling pathway for the neuroprotective effect of this compound.

Crobenetine_Mechanism cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Ischemia Cerebral Ischemia Depolarization Neuronal Depolarization Ischemia->Depolarization Na_Channel Voltage-Gated Na+ Channels (High Activity) Depolarization->Na_Channel Na_Influx ↑ Na+ Influx Na_Channel->Na_Influx Ca_Overload ↑ Intracellular Ca2+ Na_Influx->Ca_Overload Glutamate_Release ↑ Glutamate Release Ca_Overload->Glutamate_Release Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Crobenetine Crobenetine HCl Block Blockade Crobenetine->Block Block->Na_Channel Inhibits

Caption: Mechanism of Crobenetine's neuroprotective action.

Experimental Workflow

The following diagram outlines the logical flow of an in vivo study to assess the neuroprotective effects of this compound.

Experimental_Workflow Start Start of Study MCAO Induce Permanent Focal Ischemia (MCAO) Start->MCAO Grouping Randomize into Treatment Groups (Vehicle, Crobenetine Doses) MCAO->Grouping Dosing_1 Administer 1st Dose (5 min post-MCAO) Grouping->Dosing_1 Dosing_2 Administer 2nd Dose (3 hr post-MCAO) Dosing_1->Dosing_2 Monitoring Monitor Animal Behavior and Welfare Dosing_2->Monitoring Euthanasia Euthanize at 48 hr post-MCAO Monitoring->Euthanasia Histology Perform Histological Analysis (TTC Staining) Euthanasia->Histology Analysis Quantify Infarct Size and Analyze Data Histology->Analysis End End of Study Analysis->End

Caption: Workflow for in vivo efficacy testing.

References

Administration of Crobenetine Hydrochloride in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for Crobenetine hydrochloride in rats, based on available preclinical research. The document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in their study design.

Introduction

This compound (also known as BIII 890 CL) is a potent, use-dependent blocker of voltage-gated sodium channels, with a high affinity for the inactivated state of the channel.[1] This mechanism of action makes it a compound of interest for conditions involving neuronal hyperexcitability, such as neuropathic pain and epilepsy. Preclinical studies in rat models have been crucial in elucidating its pharmacokinetic and pharmacodynamic properties. This document outlines the established administration routes and corresponding protocols for the use of this compound in rats.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving the administration of this compound to rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseVehiclePeak Plasma Concentration (Cmax)Time to Peak (Tmax)Half-life (t½)
Subcutaneous (s.c.)30 mg/kg5% Xylitol Solution469 ± 149 ng/mL< 15 minutesNot Reported
Intravenous (i.v.)Not ReportedNot ReportedNot ApplicableNot Applicable2.6 hours[2]

Table 2: Dosing Regimens for this compound in a Rat Model of Inflammatory Pain

Administration RouteDosage RangeDosing FrequencyDurationVehicle
Subcutaneous (s.c.)3, 10, or 30 mg/kg/dayDaily5 days5% Xylitol Solution[2]
Subcutaneous (s.c.)5, 20, or 80 mg/kgSingle doseNot Applicable5% Xylitol Solution[2]

Experimental Protocols

The following are detailed protocols for the administration of this compound in rats.

Subcutaneous (s.c.) Administration

This protocol is based on the methodology described in the study by Laird et al. (2001) for investigating the analgesic effects of Crobenetine in a rat model of mono-arthritis.[2]

Objective: To administer this compound subcutaneously to rats for pharmacokinetic or pharmacodynamic studies.

Materials:

  • This compound

  • 5% Xylitol solution (vehicle)

  • Sterile syringes (1 mL or appropriate size)

  • Sterile needles (25-27 gauge)

  • Wistar rats (or other appropriate strain)

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 3, 10, or 30 mg/kg) and the body weight of the rat.

    • Dissolve the calculated amount of this compound in the 5% xylitol solution to achieve the final desired concentration. Ensure the solution is clear and free of particulates. The dose volume used in the cited study was 15 ml/kg.[2]

  • Animal Handling and Restraint:

    • Weigh the rat to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the rat. One common method is to allow the rat to grip a wire cage lid while gently scruffing the loose skin over the neck and shoulders.

  • Injection Procedure:

    • Swab the intended injection site on the dorsal side of the rat (between the shoulder blades) with 70% ethanol.

    • Pinch the skin to form a tent.

    • Insert the needle at the base of the skin tent, parallel to the spine, ensuring it enters the subcutaneous space and does not puncture the underlying muscle.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and gently massage the injection site to aid dispersion of the solution.

  • Post-injection Monitoring:

    • Return the rat to its cage and monitor for any adverse reactions, such as local irritation, swelling, or changes in behavior.

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Calculate Dose Calculate Dose Prepare Dosing Solution Prepare Dosing Solution Calculate Dose->Prepare Dosing Solution Weigh Rat Weigh Rat Prepare Dosing Solution->Weigh Rat Restrain Rat Restrain Rat Weigh Rat->Restrain Rat Disinfect Injection Site Disinfect Injection Site Restrain Rat->Disinfect Injection Site Inject Subcutaneously Inject Subcutaneously Disinfect Injection Site->Inject Subcutaneously Withdraw Needle Withdraw Needle Inject Subcutaneously->Withdraw Needle Monitor Rat Monitor Rat Withdraw Needle->Monitor Rat

Subcutaneous Administration Workflow

Intravenous (i.v.) Administration

While specific intravenous protocols for this compound in rats are not detailed in the available literature, a general protocol for intravenous administration via the tail vein is provided below. The half-life of Crobenetine after i.v. dosing is reported to be 2.6 hours.[2]

Objective: To administer this compound intravenously to rats for rapid systemic distribution and pharmacokinetic analysis.

Materials:

  • This compound

  • Sterile saline or other appropriate vehicle

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Rat restrainer

  • Heat lamp or warm water to induce vasodilation

  • Wistar rats

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is sterile and free of particulates.

  • Animal Preparation:

    • Place the rat in a suitable restrainer to immobilize the tail.

    • Warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes to dilate the lateral tail veins.

  • Injection Procedure:

    • Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.

    • Identify one of the lateral tail veins.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

    • A successful cannulation is often indicated by the appearance of a small amount of blood in the hub of the needle.

    • Slowly inject the dosing solution. If resistance is met or a bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site.

  • Post-injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the rat to its cage and monitor for any adverse effects.

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Prepare Sterile Dosing Solution Prepare Sterile Dosing Solution Restrain Rat Restrain Rat Prepare Sterile Dosing Solution->Restrain Rat Warm Tail (Vasodilation) Warm Tail (Vasodilation) Restrain Rat->Warm Tail (Vasodilation) Disinfect Tail Disinfect Tail Warm Tail (Vasodilation)->Disinfect Tail Cannulate Lateral Tail Vein Cannulate Lateral Tail Vein Disinfect Tail->Cannulate Lateral Tail Vein Inject Intravenously Inject Intravenously Cannulate Lateral Tail Vein->Inject Intravenously Withdraw Needle & Apply Pressure Withdraw Needle & Apply Pressure Inject Intravenously->Withdraw Needle & Apply Pressure Monitor Rat Monitor Rat Withdraw Needle & Apply Pressure->Monitor Rat

Intravenous Administration Workflow

Oral (p.o.) Administration (General Protocol)

No specific studies detailing the oral administration of this compound in rats were identified. The following is a general protocol for oral gavage in rats that can be adapted for this compound.

Objective: To administer a substance orally to rats for studies on gastrointestinal absorption and oral bioavailability.

Materials:

  • Substance for oral administration (e.g., this compound)

  • Appropriate vehicle (e.g., water, methylcellulose)

  • Oral gavage needle (flexible or rigid with a ball tip)

  • Syringe

  • Rat

  • Animal scale

Procedure:

  • Preparation of Dosing Solution/Suspension:

    • Prepare the substance in the chosen vehicle at the desired concentration.

  • Animal Handling and Dosing:

    • Weigh the rat to determine the correct volume to administer.

    • Gently restrain the rat, holding it firmly without restricting its breathing.

    • Introduce the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.

    • Administer the solution slowly.

    • Carefully remove the gavage needle.

  • Post-dosing Monitoring:

    • Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Intraperitoneal (i.p.) Administration (General Protocol)

While this compound has not been documented to be administered intraperitoneally in rats, this is a common route for preclinical drug studies. The following is a general protocol.

Objective: To administer a substance into the peritoneal cavity of a rat for systemic absorption.

Materials:

  • Substance for injection

  • Sterile vehicle

  • Sterile syringe and needle (23-25 gauge)

  • Rat

  • 70% ethanol

Procedure:

  • Preparation:

    • Prepare the sterile injectable solution.

  • Injection:

    • Restrain the rat on its back, tilting the head downwards.

    • Locate the injection site in the lower right abdominal quadrant to avoid puncturing the cecum or bladder.

    • Swab the area with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate to ensure no body fluids are drawn, indicating incorrect placement.

    • Inject the solution.

  • Post-injection:

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any adverse reactions.

Signaling Pathway

This compound is a voltage-gated sodium channel blocker. It preferentially binds to the inactivated state of the channel, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials in neurons. This leads to a reduction in neuronal excitability.

G cluster_membrane Neuronal Membrane cluster_states Channel States Na_Channel Voltage-gated Sodium Channel Action_Potential Action_Potential Na_Channel->Action_Potential Generates Resting Resting Active Active Resting->Active Depolarization Active->Na_Channel Na+ Influx Inactive Inactive Active->Inactive Inactivates Inactive->Resting Repolarization Inhibition Inhibition Inactive->Inhibition Stabilizes Depolarization Depolarization Depolarization->Active Opens Repolarization Repolarization Crobenetine Crobenetine Crobenetine->Inactive Inhibition->Action_Potential Prevents Propagation

Mechanism of Action of Crobenetine

References

Application Notes and Protocols for Crobenetine Hydrochloride in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Crobenetine hydrochloride, a potent and selective Nav1.2 sodium channel blocker, in patch-clamp electrophysiology experiments. This document outlines the mechanism of action, offers detailed experimental protocols, and presents data in a clear, structured format to facilitate research and drug development.

Introduction to this compound

This compound (also known as BIII 890 CL) is a state-dependent Nav1.2 channel blocker, exhibiting high affinity for the inactivated state of the channel. This property makes it a valuable tool for investigating the role of Nav1.2 in neuronal excitability and for the development of therapeutics targeting neurological disorders such as epilepsy and neuropathic pain.

Mechanism of Action

Crobenetine is a use-dependent and voltage-dependent blocker of voltage-gated sodium channels, with a notable selectivity for the Nav1.2 subtype.[1][2] Its mechanism of action is centered on its preferential binding to the inactivated state of the sodium channel.[1][2] This leads to a stabilization of the inactivated state, thereby reducing the number of channels available to open upon depolarization and subsequently decreasing the amplitude of the sodium current. This action effectively dampens neuronal excitability, particularly in neurons that are firing at high frequencies, a characteristic of pathological states like chronic pain and epilepsy.

Data Presentation

The following table summarizes the quantitative data for this compound's activity on Nav1.2 channels.

ParameterValueCell TypeReference
IC50 (Inactivated State) 77 nMNot Specified[1][2]
IC50 (Resting State) 18 µMNot Specified[2]
Selectivity (Inactivated/Resting) >230-foldNot Specified[2]

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO)[3]

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

  • Storage: Store the stock solution at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[3] Protect from light.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular recording solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects on the cells.

Cell Culture
  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.2 channel (SCN2A gene) are recommended.

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Passage cells regularly to maintain optimal health and density for patch-clamp experiments.

Whole-Cell Patch-Clamp Recordings

This protocol is designed for whole-cell voltage-clamp recordings to assess the effect of Crobenetine on Nav1.2 currents.

Solutions:

Solution TypeComponentConcentration (mM)
Extracellular NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose5
pH adjusted to 7.4 with NaOH
Intracellular CsF120
CsCl20
EGTA10
HEPES10
NaCl10
pH adjusted to 7.2 with CsOH

Procedure:

  • Plate the Nav1.2-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a selected cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the intracellular solution for at least 5 minutes before recording.

  • Record baseline Nav1.2 currents using the appropriate voltage protocols (see below).

  • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

  • Record Nav1.2 currents in the presence of the compound until a steady-state block is achieved.

  • Wash out the compound with the control extracellular solution to observe the reversibility of the block.

Voltage-Clamp Protocols to Assess Use-Dependent Block

To investigate the use-dependent block of Nav1.2 channels by Crobenetine, a train of depolarizing pulses is applied.

  • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

  • Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a high frequency (e.g., 10 Hz).

  • Measure the peak inward current for each pulse in the train.

  • The progressive decrease in the peak current amplitude during the pulse train indicates use-dependent block.

Visualizations

Signaling Pathway of Nav1.2 Blockade in Nociceptive Neurons

Nav1_2_Blockade cluster_0 Presynaptic Terminal of Nociceptive Neuron cluster_1 Postsynaptic Neuron in Dorsal Horn ActionPotential Action Potential Propagation Nav1_2 Nav1.2 Channel ActionPotential->Nav1_2 activates Na_Influx Na+ Influx Nav1_2->Na_Influx mediates Crobenetine Crobenetine HCl Crobenetine->Nav1_2 blocks (inactivated state) Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx mediates Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion triggers Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Vesicle_Fusion->Neurotransmitter_Release Receptor Neurotransmitter Receptors Neurotransmitter_Release->Receptor binds to Postsynaptic_Potential Excitatory Postsynaptic Potential (EPSP) Receptor->Postsynaptic_Potential generates Pain_Signal Pain Signal Propagation to Brain Postsynaptic_Potential->Pain_Signal

Caption: Nav1.2 blockade by Crobenetine in nociceptive neurons.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow A Prepare Crobenetine HCl Stock Solution (10 mM in DMSO) G Perfuse with Crobenetine HCl A->G B Culture Nav1.2-expressing CHO or HEK293 cells E Obtain Whole-Cell Configuration B->E C Prepare Intracellular and Extracellular Solutions C->E D Pull Patch Pipettes (2-5 MΩ) D->E F Record Baseline Nav1.2 Currents E->F F->G H Record Currents in Presence of Compound G->H I Washout with Control Solution H->I J Analyze Data: - Tonic Block - Use-Dependent Block - Gating Kinetics I->J

Caption: Workflow for a patch-clamp experiment with Crobenetine.

Logical Relationship of Use-Dependent Block

Use_Dependent_Block Resting Resting Open Open Resting->Open Depolarization DrugBound_Inactivated Drug-Bound Inactivated Resting->DrugBound_Inactivated Crobenetine Binding (Low Affinity) Open->Resting Repolarization Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization (Slow) Inactivated->DrugBound_Inactivated Crobenetine Binding (High Affinity) DrugBound_Inactivated->Inactivated Dissociation (Slow)

Caption: State-dependent binding of Crobenetine to Nav1.2.

References

Application Notes and Protocols for Crobenetine Hydrochloride in Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crobenetine hydrochloride (also known as BIII 890 CL) is a novel, highly use-dependent sodium channel blocker that has shown significant analgesic and anti-hyperalgesic effects in preclinical models of inflammatory pain.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), crobenetine's mechanism of action does not primarily target the inflammatory cascade itself but rather the hyperexcitability of nociceptive neurons.[2][3] Inflammation is known to cause a substantial up-regulation of sodium channels in primary afferent neurons, contributing to the maintenance of chronic inflammatory pain.[1][2][4] Crobenetine's use-dependent nature allows it to preferentially target and block these over-activated sodium channels in inflamed tissues, thereby reducing pain signaling with potentially fewer side effects than non-selective sodium channel blockers.[1][3] These application notes provide detailed protocols for utilizing this compound in the Complete Freund's Adjuvant (CFA)-induced mono-arthritic rat model of inflammatory pain.

Mechanism of Action

Crobenetine is a potent, use- and voltage-dependent blocker of voltage-gated sodium channels (Navs).[1] It exhibits a high affinity for the inactivated state of the sodium channel, which is more prevalent in rapidly firing neurons, such as those involved in pain signaling from inflamed tissues.[1][3] In inflammatory states, the expression of certain sodium channel subtypes, including Nav1.7 and Nav1.8, is upregulated in dorsal root ganglion (DRG) neurons.[5] This leads to a lower threshold for action potential generation and spontaneous firing, resulting in hyperalgesia and allodynia. By selectively blocking these overactive channels, crobenetine dampens the transmission of pain signals from the periphery to the central nervous system.

G cluster_0 Inflammatory Milieu cluster_1 Nociceptive Neuron cluster_2 Pharmacological Intervention Inflammation Tissue Injury & Inflammation (e.g., CFA injection) Mediators Inflammatory Mediators (Prostaglandins, Cytokines) Inflammation->Mediators NaV_Upregulation Upregulation of Voltage-Gated Na+ Channels (e.g., Nav1.7, Nav1.8) Mediators->NaV_Upregulation Hyperexcitability Neuronal Hyperexcitability (Lowered action potential threshold, spontaneous firing) NaV_Upregulation->Hyperexcitability Pain_Signal Increased Pain Signal Transmission to CNS Hyperexcitability->Pain_Signal NaV_Block Blockade of Inactivated Na+ Channels Hyperexcitability->NaV_Block Crobenetine This compound Crobenetine->NaV_Block Reduced_Excitation Reduced Neuronal Excitability NaV_Block->Reduced_Excitation Analgesia Analgesia & Anti-hyperalgesia Reduced_Excitation->Analgesia G cluster_setup Experimental Setup cluster_treatment Treatment & Testing Cycle (Days 1-5) cluster_endpoint Endpoint Analysis A1 Day 0: Induce mono-arthritis (CFA injection in one ankle) A2 Establish Treatment Groups: - Vehicle Control - Crobenetine (e.g., 3, 10, 30 mg/kg) - Positive Control (e.g., Meloxicam) A1->A2 B1 Daily Drug Administration (s.c. injection of crobenetine or vehicle) A2->B1 Begin Daily Cycle B2 Behavioral Testing: - Mechanical Hyperalgesia (Ankle-bend test) - Spontaneous Pain & Mobility (Stance and movement scoring) B1->B2 B2->B1 Repeat for 5 days C1 Day 5: Euthanasia B2->C1 After final test C2 Post-mortem Assessment: - Joint Edema (caliper measurement) - Joint Stiffness C1->C2

References

Application Notes and Protocols for Assessing Crobenetine Hydrochloride Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the in vivo efficacy of Crobenetine hydrochloride, a potent, use-dependent sodium channel blocker, in preclinical models of neuropathic pain. While initially investigated for its role as a Nav1.2 blocker, its mechanism of action suggests potential therapeutic application in pain states where Nav1.7 channels are implicated.[1][2][3][4] The voltage-gated sodium channel Nav1.7 is a critical mediator in pain signaling, and its inhibition is a key strategy for the development of novel analgesics.[5][6][7][8][9][10]

Introduction to this compound and Nav1.7

This compound (also known as BIII 890 CL) is a benzomorphan derivative that acts as a selective, use-dependent sodium channel blocker.[2] It shows a high affinity for the inactivated state of the sodium channel, suggesting greater activity in hyperexcitable neurons, a hallmark of chronic pain states.[3][4] While primarily characterized as a Nav1.2 blocker, the broader class of sodium channel blockers are explored for analgesic properties in neuropathic pain.[1][11]

Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in amplifying pain signals.[5][7][8] Genetic gain-of-function mutations in SCN9A lead to painful conditions, while loss-of-function mutations result in a congenital inability to experience pain, validating Nav1.7 as a significant therapeutic target.[9][10][12] This protocol outlines methods to evaluate the potential of this compound to modulate Nav1.7-mediated pain pathways in vivo.

Data Presentation

Table 1: Proposed Dose-Response Study Design for this compound in Neuropathic Pain Models
Animal ModelSpecies/StrainTreatment GroupsDose Range (mg/kg, s.c.)Dosing SchedulePrimary Efficacy Endpoint
Spared Nerve Injury (SNI) Rat (Sprague-Dawley) or Mouse (C57BL/6)1. Vehicle Control2. Crobenetine HCl3. Positive Control (e.g., Gabapentin)3, 10, 30Daily for 7-14 days, starting on day 7 post-surgeryMechanical Allodynia (von Frey test)
Chronic Constriction Injury (CCI) Rat (Sprague-Dawley)1. Vehicle Control2. Crobenetine HCl3. Positive Control (e.g., Pregabalin)3, 10, 30Daily for 14 days, starting on day 7 post-surgeryMechanical Allodynia (von Frey test), Thermal Hyperalgesia (Hargreaves test)
Streptozotocin (STZ)-Induced Diabetic Neuropathy Rat (Sprague-Dawley)1. Vehicle Control2. Crobenetine HCl3. Positive Control (e.g., Duloxetine)3, 10, 30Daily for 14 days, starting 4 weeks post-STZ injectionMechanical Allodynia (von Frey test)

Note: The proposed dose range is based on a previous study of Crobenetine in a rat model of inflammatory pain, where the minimum effective dose was found to be between 3 and 30 mg/kg/day.[11][13][14] Pharmacokinetic data indicates that maximal plasma levels are reached within 15 minutes of subcutaneous administration in rats, with a half-life of 2.6 hours.[13][14]

Experimental Protocols

Spared Nerve Injury (SNI) Model

This model induces robust and long-lasting mechanical allodynia.[15][16]

Surgical Procedure:

  • Anesthetize the animal (e.g., isoflurane).

  • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[17]

  • Carefully isolate the common peroneal and tibial nerves.

  • Ligate these two nerves with a silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.[17][18]

  • Take extreme care to avoid damaging the spared sural nerve.[15][16]

  • Close the muscle and skin layers with sutures.

  • In sham-operated animals, the sciatic nerve is exposed but not ligated or transected.[17]

Post-Operative Care and Drug Administration:

  • Allow animals to recover for 7 days before commencing treatment.

  • Administer this compound or vehicle subcutaneously (s.c.) daily for the duration of the study.

Behavioral Testing (Mechanical Allodynia):

  • Assess mechanical sensitivity using von Frey filaments.[15][18]

  • Place animals in individual chambers on an elevated mesh floor and allow them to acclimate.[16]

  • Apply calibrated von Frey filaments to the lateral plantar surface of the hind paw (the sural nerve territory) in ascending order of force.[15][18]

  • A positive response is defined as a brisk withdrawal or licking of the paw.

  • The 50% paw withdrawal threshold is determined using the up-down method.

Chronic Constriction Injury (CCI) Model

The CCI model is another widely used model of neuropathic pain characterized by allodynia and hyperalgesia.[19][20]

Surgical Procedure:

  • Anesthetize the animal.

  • Expose the common sciatic nerve at the mid-thigh level.[19][20][21]

  • Proximal to the sciatic trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.[20][22]

  • The ligatures should be tightened until a brief twitch in the hind limb is observed.[20]

  • Close the incision in layers.[19][21]

  • Sham surgery involves exposure of the nerve without ligation.

Post-Operative Care and Drug Administration:

  • Allow a 7-day recovery period before starting treatment.

  • Administer this compound or vehicle (s.c.) daily.

Behavioral Testing:

  • Mechanical Allodynia: Assessed using the von Frey test as described for the SNI model.

  • Thermal Hyperalgesia: Measured using the Hargreaves plantar test. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

This model mimics the painful neuropathy that can develop as a complication of type 1 diabetes.[23][24]

Induction of Diabetes:

  • Induce diabetes in adult rats via a single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg.[24][25]

  • STZ should be dissolved in cold citrate buffer immediately before injection.

  • Confirm diabetes by measuring blood glucose levels 72 hours post-STZ injection; animals with glucose levels above 250 mg/dL are considered diabetic.[23]

  • Provide animals with 10% sucrose water for the first 48 hours after STZ injection to prevent initial hypoglycemia.[23][26]

Drug Administration and Behavioral Testing:

  • Allow 4 weeks for the development of neuropathic pain.[23]

  • Administer this compound or vehicle (s.c.) daily for 14 days.

  • Assess mechanical allodynia using the von Frey test as previously described.

Mandatory Visualizations

Nav1.7 Signaling Pathway in Nociception```dot

Nav1_7_Signaling_Pathway cluster_0 Peripheral Nociceptor Terminal cluster_1 Axon cluster_2 Spinal Cord (Dorsal Horn) Noxious Stimulus Noxious Stimulus Receptor Activation Receptor Activation Generator Potential Generator Potential Nav1.7 Nav1.7 Action Potential Initiation Action Potential Initiation AP Propagation AP Propagation Action Potential Initiation->AP Propagation Neurotransmitter Release Neurotransmitter Release AP Propagation->Neurotransmitter Release Second-Order Neuron Second-Order Neuron Neurotransmitter Release->Second-Order Neuron Synaptic Transmission Signal to Brain Signal to Brain Second-Order Neuron->Signal to Brain Ascending Pathway

Caption: The hypothesized mechanism of action and evaluation framework for this compound in neuropathic pain.

References

Crobenetine hydrochloride stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crobenetine hydrochloride (also known as BIII 890 CL) is a potent and selective voltage-gated sodium channel (Nav) blocker, with high selectivity for the Nav1.2 subtype.[1][2][3] It acts in a use- and voltage-dependent manner, preferentially binding to the inactivated state of the sodium channel.[1][3] This characteristic makes it a valuable tool for investigating the roles of Nav1.2 in neuronal excitability and for studying conditions involving neuronal hyperexcitability, such as epilepsy and neuropathic pain.[2][4] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure consistent and reliable experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and for understanding its behavior in experimental settings.

PropertyValueReference
Synonyms BIII-890, BIII-890-CL[5]
Molecular Formula C₂₅H₃₄ClNO₂[5]
Molecular Weight 416.00 g/mol [5]
Appearance Solid powder[5]
Purity >98%[5]
Solubility in DMSO Soluble[5]
Aqueous Solubility (pH dependent) 2,560 µg/mL (pH 4), 1,040 µg/mL (pH 6), 8 µg/mL (pH 7)[1]

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 4.16 mg of this compound powder into the tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

Storage and Stability

Proper storage of both the solid compound and the stock solution is critical to maintain the integrity and activity of this compound.

Solid Compound:

  • Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.[5]

  • Long-term (months to years): Store at -20°C in a dry, dark environment.[5]

Stock Solution (in DMSO):

  • Short-term (days to weeks): Store at 0-4°C.[5]

  • Long-term (months): Store at -20°C.[5]

  • Shelf Life: When stored properly, the compound has a shelf life of over two years.[5]

Key Storage Recommendations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent degradation that can occur with multiple freeze-thaw cycles.

  • Protect from Light: this compound should be protected from light to prevent potential photodegradation. Use amber or opaque vials for storage.

  • Moisture Sensitivity: The compound is sensitive to moisture. Ensure that the container is tightly sealed and that the solid is brought to room temperature before opening.

Mechanism of Action: Sodium Channel Blockade

This compound exerts its effects by blocking voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons.[1][3] It shows a high affinity for the inactivated state of the channel, meaning it is more effective at blocking channels in rapidly firing neurons, a characteristic of pathological conditions like epilepsy and neuropathic pain.[1][3]

Crobenetine_MOA cluster_neuron Neuronal Membrane cluster_states Channel States Na_channel Voltage-Gated Sodium Channel (Nav1.2) Resting Resting Active Active (Open) Resting->Active Inactive Inactive Active->Inactive Na_Influx Na+ Influx Active->Na_Influx Inactive->Resting Repolarization Crobenetine Crobenetine Hydrochloride Crobenetine->Inactive Preferentially Binds & Blocks Depolarization Membrane Depolarization Depolarization->Resting Activates Action_Potential Action Potential Propagation Na_Influx->Action_Potential

Caption: Mechanism of action of this compound.

Experimental Workflow: From Stock to Assay

The following diagram illustrates a typical workflow for using the this compound stock solution in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Stock_Prep Prepare 10 mM Stock in DMSO Aliquoting Aliquot Stock Solution Stock_Prep->Aliquoting Storage Store at -20°C Aliquoting->Storage Thaw Thaw One Aliquot Storage->Thaw Retrieve for use Serial_Dilution Prepare Serial Dilutions in Assay Buffer Thaw->Serial_Dilution Cell_Treatment Treat Cells with Final Concentrations Serial_Dilution->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Data_Acquisition Acquire Data (e.g., Patch Clamp, Imaging) Incubation->Data_Acquisition

Caption: General workflow for using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Crobenetine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Crobenetine hydrochloride in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges during the preparation of this compound solutions for their experiments.

Troubleshooting Guide: this compound Not Dissolving in DMSO

Issue: You are observing that this compound is not fully dissolving in DMSO at your desired concentration. This can manifest as a cloudy solution, visible particulates, or a precipitate.

Potential Causes and Solutions:

Several factors can contribute to the incomplete dissolution of this compound in DMSO. The following troubleshooting steps and experimental protocols are designed to address these common issues.

Experimental Protocol: Standard Method for Dissolving this compound in DMSO

This protocol outlines the standard procedure for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Procedure:

  • Preparation: Ensure all equipment is clean and dry. Use a fresh, unopened bottle of anhydrous DMSO if possible, as DMSO is hygroscopic and absorbed water can affect solubility.

  • Weighing: Carefully weigh the desired amount of this compound powder and place it in a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the target concentration.

  • Initial Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Gentle Heating (Optional): If particulates remain, warm the solution in a water bath or on a heating block set to 30-40°C for 5-10 minutes. Vortex again.

  • Sonication (Optional): If dissolution is still incomplete, place the vial in a sonicator bath for 5-15 minutes.

  • Final Assessment: After these steps, the solution should be clear. If not, consider preparing a more dilute solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in DMSO.

G Troubleshooting Workflow: this compound Dissolution in DMSO start Start: Undissolved Crobenetine HCl in DMSO check_dmso Check DMSO Quality: - Anhydrous? - Fresh Bottle? start->check_dmso vortex Vortex Thoroughly (2-5 minutes) check_dmso->vortex observe1 Observe Solution: Is it clear? vortex->observe1 heat Gentle Warming (30-40°C for 10-15 min) observe1->heat No success Solution is Ready for Use (Store at -20°C or -80°C) observe1->success Yes observe2 Observe Solution: Is it clear? heat->observe2 sonicate Sonicate (15-30 minutes) observe2->sonicate No observe2->success Yes observe3 Observe Solution: Is it clear? sonicate->observe3 dilute Consider Preparing a More Dilute Stock Solution observe3->dilute No observe3->success Yes dilute->success

Caption: A step-by-step workflow for troubleshooting issues with dissolving this compound in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

While specific quantitative data (e.g., mg/mL) is not consistently reported across suppliers, this compound is generally described as soluble in DMSO.[1] If you are experiencing difficulties, it is likely due to the factors outlined in the troubleshooting guide above rather than inherent insolubility.

Q2: Can the hydrochloride salt form of Crobenetine affect its solubility in DMSO?

Yes, the hydrochloride salt form can influence solubility. While DMSO is a powerful solvent, some hydrochloride salts of organic compounds may exhibit lower solubility compared to their free base counterparts.[2] This is a general principle to consider when working with salt forms of compounds.

Q3: I've tried all the troubleshooting steps, and my compound still won't dissolve. What should I do?

If you have followed the troubleshooting guide and are still unable to dissolve the compound, consider the following:

  • Purity of the Compound: Ensure the this compound you are using is of high purity. Impurities can sometimes affect solubility.

  • Lower the Concentration: Your target concentration may be above the solubility limit. Try preparing a more dilute stock solution.

  • Alternative Solvents: While DMSO is the recommended solvent, for certain applications, you might explore other solvents. However, this should be done with caution, considering the compatibility with your experimental system.

Q4: How should I prepare working solutions from my DMSO stock for cell-based assays?

When preparing working solutions for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid cytotoxicity.

  • Perform serial dilutions of your DMSO stock solution in your cell culture medium.

  • It is recommended to add the DMSO stock to the medium dropwise while gently vortexing to prevent precipitation.

  • The final concentration of DMSO in your cell culture should typically be below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₃₄ClNO₂[1]
Molecular Weight 416.00 g/mol [1]
Appearance Solid powder[1]
CAS Number 221018-88-8[1]
Solubility in DMSO Soluble[1]
Storage of Powder Dry, dark, and at 0-4°C (short term) or -20°C (long term)[1]
Storage of Stock Solution 0-4°C (short term) or -20°C (long term)[1]

Mechanism of Action: Signaling Pathway

Crobenetine is a use-dependent sodium channel blocker.[3] It preferentially binds to the inactivated state of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in neurons.[4] By blocking these channels, Crobenetine can reduce neuronal excitability, which is a key mechanism for its potential therapeutic effects in conditions like stroke.[1]

G Simplified Signaling Pathway of Crobenetine Action membrane_potential Depolarization of Neuronal Membrane nav_channel Voltage-Gated Sodium Channel (Nav) membrane_potential->nav_channel Activates na_influx Sodium Ion (Na+) Influx nav_channel->na_influx Allows inactivated_state Inactivated State of Nav Channel nav_channel->inactivated_state Transitions to action_potential Action Potential Propagation na_influx->action_potential Leads to crobenetine Crobenetine Hydrochloride crobenetine->inactivated_state Binds to and stabilizes inactivated_state->nav_channel Prevents return to resting state

Caption: A diagram illustrating how Crobenetine blocks voltage-gated sodium channels to inhibit neuronal action potential propagation.

References

Troubleshooting inconsistent results with Crobenetine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with Crobenetine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Q1: Why am I observing lower than expected potency or efficacy of this compound in my in vitro assay?

A1: Inconsistent potency of this compound can stem from several factors related to its mechanism of action and experimental conditions.

  • Use-Dependence: Crobenetine is a use-dependent sodium channel blocker, meaning it binds with higher affinity to the inactivated state of the channel.[1] If your experimental protocol does not sufficiently induce the inactivated state of the sodium channels (e.g., through depolarization), the apparent potency of the compound will be lower.

  • pH of Media: The solubility of this compound is pH-dependent. At a pH of 7.0, its solubility is significantly lower than at acidic pH. Ensure the pH of your experimental buffer is compatible with maintaining the compound in solution.

  • Compound Adsorption: Like many lipophilic compounds, this compound may adsorb to plasticware. This can reduce the effective concentration in your assay. Consider using low-adhesion plasticware or pre-incubating solutions in the experimental wells.

Troubleshooting Steps:

  • Optimize Depolarization Protocol: Ensure your protocol for inducing sodium channel activation and inactivation (e.g., electrical stimulation, high potassium concentration) is robust and consistent.

  • Verify pH of Experimental Solutions: Measure and, if necessary, adjust the pH of your buffers and media to ensure it is within the optimal solubility range for this compound.

  • Mitigate Adsorption: Use polypropylene or other low-binding plates and tubes. Preparing slightly higher stock concentrations might also compensate for loss due to adsorption.

Q2: I am seeing significant variability in my in vivo results with this compound. What could be the cause?

A2: In vivo experiments introduce additional layers of complexity. Inconsistency in results can be attributed to the following:

  • Route of Administration and Pharmacokinetics: The bioavailability and peak plasma concentration of this compound can vary depending on the route of administration (e.g., subcutaneous, intraperitoneal). Ensure the chosen route is appropriate for the experimental model and that dosing is consistent across all animals.

  • Metabolism: this compound is subject to metabolism. Factors influencing metabolic rates, such as the age, sex, and strain of the animal model, can lead to variable exposures and, consequently, variable efficacy.

  • Pathophysiological State of the Model: The expression and state of sodium channels can be altered in disease models.[2] For instance, in models of inflammatory pain, there is an upregulation of sodium channels.[2] The severity and stage of the disease model can therefore influence the efficacy of a use-dependent blocker like Crobenetine.

Troubleshooting Steps:

  • Standardize Administration Protocol: Strictly control the route, volume, and timing of this compound administration.

  • Monitor Animal Health and Demographics: Record and account for variables such as age, weight, and sex of the animals. Ensure the disease model is induced consistently.

  • Consider Pharmacokinetic Studies: If variability persists, conducting a pilot pharmacokinetic study in your specific animal model can help determine the optimal dosing regimen to achieve consistent exposure.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective use-dependent voltage-gated sodium channel (Nav) blocker, with a high affinity for the Nav1.2 subtype.[1] It preferentially binds to the inactivated state of the sodium channel, making it more effective in rapidly firing neurons, which are characteristic of pathological conditions like epilepsy and neuropathic pain.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is crucial for maintaining the stability and activity of this compound.

ConditionRecommendation
Solid Form Store at -20°C for long-term storage.
In Solution Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -80°C and protect from light. Avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound has pH-dependent solubility.

SolventSolubility
Water (pH 4.0) 2,560 µg/mL
Water (pH 6.0) 1,040 µg/mL
Water (pH 7.0) 8 µg/mL
DMSO Soluble

Data from opnme.com[1]

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Patch Clamp Assay

This protocol is designed to assess the inhibitory effect of this compound on voltage-gated sodium channels in a cultured cell line expressing the channel of interest (e.g., HEK293 cells stably expressing Nav1.2).

Methodology:

  • Cell Preparation: Culture HEK293 cells expressing the target sodium channel subtype on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

    • This compound Stock Solution: Prepare a 10 mM stock in DMSO. Serially dilute in the external solution to the desired final concentrations.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) where most channels are in the resting state.

    • To assess use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10 Hz) to induce channel inactivation.

    • Apply this compound by perfusion and record the sodium current during the pulse train.

  • Data Analysis: Measure the peak sodium current for each pulse in the train. Calculate the percentage of inhibition by comparing the current in the presence and absence of the compound.

Protocol 2: In Vivo Model of Inflammatory Pain - Rat Mono-arthritis Model

This protocol is based on the methodology described by Laird et al. (2001) to evaluate the analgesic effects of this compound.[2][3]

Methodology:

  • Animal Model: Use adult female Wistar rats.

  • Induction of Mono-arthritis: Under brief anesthesia, induce mono-arthritis by a single intra-articular injection of Complete Freund's Adjuvant (CFA) into the ankle joint.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 5% xylitol in water).

    • Administer this compound subcutaneously (s.c.) at the desired doses (e.g., 3, 10, 30 mg/kg) once daily for 5 days, starting on the day of arthritis induction.[3]

    • Include a vehicle control group and a positive control group (e.g., a known analgesic).

  • Behavioral Testing:

    • Assess joint hyperalgesia daily using a pressure application measurement device (e.g., Randall-Selitto test) to determine the paw withdrawal threshold.

    • Measure hind limb posture and mobility.

  • Data Analysis: Compare the paw withdrawal thresholds and mobility scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Visualizations

Signaling_Pathway cluster_Neuron Neuron NaChannel_Resting Nav Channel (Resting State) NaChannel_Active Nav Channel (Active State) NaChannel_Resting->NaChannel_Active Depolarization NaChannel_Inactive Nav Channel (Inactive State) NaChannel_Active->NaChannel_Inactive Inactivation ActionPotential Action Potential Propagation NaChannel_Active->ActionPotential Na+ Influx NaChannel_Inactive->NaChannel_Resting Repolarization NaChannel_Inactive->ActionPotential Inhibition of Propagation Crobenetine Crobenetine Hydrochloride Crobenetine->NaChannel_Inactive High Affinity Binding

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_InVitro In Vitro Troubleshooting cluster_InVivo In Vivo Troubleshooting start Start: Inconsistent Results check_protocol Review Experimental Protocol start->check_protocol check_depolarization Verify Depolarization Stimulus check_protocol->check_depolarization In Vitro check_administration Standardize Drug Administration check_protocol->check_administration In Vivo check_ph Check Media pH check_depolarization->check_ph check_adsorption Assess Compound Adsorption check_ph->check_adsorption resolve Consistent Results check_adsorption->resolve check_animal_model Ensure Consistent Animal Model check_administration->check_animal_model check_animal_model->resolve

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Crobenetine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Crobenetine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo pharmacokinetic profile of this compound?

Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?

A2: While specific data for this compound is scarce, drugs can exhibit low bioavailability for several reasons.[2] As a hydrochloride salt, Crobenetine is likely to have good aqueous solubility at low pH (like in the stomach), but its solubility might decrease in the higher pH of the small intestine, leading to precipitation and poor absorption. Other potential causes for low bioavailability include poor membrane permeability, extensive first-pass metabolism in the liver, or efflux by transporters like P-glycoprotein in the intestinal wall.

Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble or poorly permeable drugs?

A3: A variety of formulation strategies can be used to enhance the oral bioavailability of challenging compounds.[3][4][5] These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.[3][6][7][8]

    • Solid Dispersions: Dispersing the drug in a polymer matrix can improve dissolution.[3][9]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate lymphatic uptake, bypassing first-pass metabolism.[3][5][6]

  • Chemical Modifications:

    • Salt Formation: While Crobenetine is already a hydrochloride salt, exploring other salt forms could optimize solubility and stability.[4][6]

    • Prodrugs: A prodrug strategy could be employed to enhance permeability.

  • Use of Excipients:

    • Solubilizing Agents and Surfactants: These can be used to increase the solubility of the drug in the gastrointestinal fluids.[2]

    • Permeation Enhancers: These can improve the transport of the drug across the intestinal epithelium.

    • Cyclodextrin Complexation: Encapsulating the drug in cyclodextrin molecules can enhance its solubility.[3][5]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations After Oral Administration

This is a common issue for drugs with poor aqueous solubility and/or dissolution rate limitations.

Possible Cause Troubleshooting Steps Expected Outcome
Poor aqueous solubility at intestinal pH 1. Characterize pH-dependent solubility: Determine the solubility of this compound at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract. 2. Formulate with pH modifiers: Include acidic or basic excipients in the formulation to maintain a favorable local pH for dissolution. 3. Amorphous solid dispersion: Prepare a solid dispersion of Crobenetine with a suitable polymer (e.g., PVP, HPMC) to improve its dissolution rate.Increased and more consistent plasma concentrations.
Slow dissolution rate 1. Particle size reduction: Employ micronization or nanomilling to increase the surface area of the drug particles. 2. Formulate with surfactants: Incorporate surfactants (e.g., polysorbate 80, sodium lauryl sulfate) to improve wetting and dissolution.Faster absorption and higher peak plasma concentrations (Cmax).
Drug precipitation in the GI tract 1. Use precipitation inhibitors: Include polymers like HPMC or PVP in the formulation to maintain a supersaturated state. 2. Lipid-based formulations (SEDDS): Formulate Crobenetine in a self-emulsifying drug delivery system to keep the drug in a solubilized state.Reduced variability in plasma exposure between subjects.
Issue 2: High First-Pass Metabolism Suspected

If in vitro metabolism studies (e.g., with liver microsomes) indicate that Crobenetine is rapidly metabolized, this could be a major barrier to achieving therapeutic plasma levels after oral administration.

Possible Cause Troubleshooting Steps Expected Outcome
Extensive hepatic metabolism 1. Lipid-based formulations: Formulations like SEDDS can promote lymphatic uptake, partially bypassing the portal circulation and first-pass metabolism in the liver.[5] 2. Co-administration with metabolic inhibitors: While not a formulation strategy, this can be used in preclinical studies to confirm the extent of first-pass metabolism. (Caution: This has clinical implications and is generally not a viable long-term strategy).Increased oral bioavailability (F%).
Gut wall metabolism 1. Targeted delivery: Develop formulations that release the drug in a region of the intestine with lower metabolic activity. 2. Use of metabolic inhibitors: Similar to hepatic metabolism, this can be an investigative tool.Improved systemic exposure.

Data Presentation

Table 1: Hypothetical In Vivo Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 30 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension150 ± 452.0600 ± 180100 (Reference)
Micronized Suspension250 ± 601.5950 ± 210158
Solid Dispersion400 ± 801.01800 ± 350300
SEDDS650 ± 1200.753200 ± 500533

Table 2: Hypothetical Physicochemical Properties of this compound Formulations

FormulationParticle SizeSolubility in FaSSIF (mg/mL)Dissolution at 30 min (%)
Aqueous Suspension50 µm0.125
Micronized Suspension5 µm0.155
Solid DispersionN/A (Amorphous)1.285
SEDDSN/A (In solution)>10>95 (as emulsion)

FaSSIF: Fasted State Simulated Intestinal Fluid

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion

  • Polymer Selection: Screen various polymers such as PVP K30, HPMC E5, and Soluplus® for their ability to form a stable amorphous solid dispersion with this compound.

  • Solvent Selection: Identify a common solvent system (e.g., methanol/dichloromethane) that can dissolve both the drug and the selected polymer.

  • Spray Drying:

    • Dissolve this compound and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).

    • Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).

  • Characterization:

    • Physical State: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

    • Dissolution Testing: Perform in vitro dissolution studies in various media (e.g., pH 1.2, 4.5, 6.8) to assess the improvement in dissolution rate compared to the crystalline drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (250-300g).

  • Dosing:

    • Administer the different this compound formulations (e.g., aqueous suspension, solid dispersion, SEDDS) orally via gavage at a dose of 30 mg/kg.

    • For intravenous administration (to determine absolute bioavailability), administer a 5 mg/kg dose of this compound in a suitable vehicle (e.g., saline with a co-solvent).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Crobenetine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis start Poorly Bioavailable Crobenetine HCl formulate Develop Enhanced Formulations (Micronization, Solid Dispersion, SEDDS) start->formulate dissolution Dissolution Testing (pH 1.2, 4.5, 6.8) formulate->dissolution permeability Permeability Assay (e.g., Caco-2) formulate->permeability pk_study Pharmacokinetic Study in Rats (Oral Gavage) dissolution->pk_study permeability->pk_study analysis Calculate PK Parameters (Cmax, Tmax, AUC) pk_study->analysis bioavailability Determine Relative/ Absolute Bioavailability analysis->bioavailability end Lead Formulation Selection bioavailability->end Optimized Formulation

Caption: Experimental workflow for improving this compound bioavailability.

troubleshooting_logic start Low/Variable In Vivo Exposure of Crobenetine HCl solubility_check Is pH-dependent solubility low? start->solubility_check dissolution_check Is dissolution rate slow? solubility_check->dissolution_check No solubility_yes Strategies: - Solid Dispersion - pH Modification - SEDDS solubility_check->solubility_yes Yes metabolism_check Is first-pass metabolism high? dissolution_check->metabolism_check No dissolution_yes Strategies: - Particle Size Reduction - Surfactants dissolution_check->dissolution_yes Yes metabolism_yes Strategies: - Lipid-Based Formulations (for lymphatic uptake) metabolism_check->metabolism_yes Yes end_node Optimized Formulation metabolism_check->end_node No solubility_yes->end_node dissolution_yes->end_node metabolism_yes->end_node

Caption: Troubleshooting logic for low this compound bioavailability.

sodium_channel_blockade cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Na+ Channel Na_in Na+ Influx Na_channel->Na_in Depolarization Membrane Depolarization Na_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Reduced_Excitability Reduced Neuronal Excitability Action_Potential->Reduced_Excitability Crobenetine Crobenetine HCl Blockade Blockade Crobenetine->Blockade Blockade->Na_channel Inhibits Blockade->Reduced_Excitability Leads to

References

How to prevent degradation of Crobenetine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Crobenetine hydrochloride degradation in solution. The following information is based on general best practices for pharmaceutical compounds and available data on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder?

A1: this compound solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO.[1] Stock solutions should be prepared in high-quality, anhydrous DMSO. For short-term storage (days to weeks), stock solutions can be kept at 0 - 4°C. For long-term storage (months), it is recommended to aliquot the stock solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles.[1] All solutions should be protected from light.

Q3: What are the main factors that can cause the degradation of this compound in solution?

A3: While specific degradation pathways for this compound have not been extensively published, compounds with similar functional groups are often susceptible to degradation via the following mechanisms:

  • Hydrolysis: The ether and hydroxyl groups in the Crobenetine structure could be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The phenolic hydroxyl group and the tertiary amine are potential sites for oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of many organic molecules.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions.

Q4: I observed a color change in my this compound solution. What does this indicate?

A4: A color change in a solution that was initially colorless is often an indicator of chemical degradation. This can be due to the formation of colored degradation products, often arising from oxidation or other complex reactions. If you observe a color change, it is recommended to prepare a fresh solution.

Q5: How can I assess the stability of my this compound solution for a specific experiment?

A5: To assess the stability of your solution under your specific experimental conditions, you can perform a small-scale stability study. This would involve preparing the solution as you would for your experiment and storing it under the same conditions (e.g., temperature, lighting). At various time points, you would analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of this compound and detect the appearance of any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh stock solutions from solid powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect solutions from light and store at the recommended temperature.
Precipitate formation in the solution Poor solubility or degradation leading to insoluble products.Ensure the solvent is of high quality and anhydrous. If using aqueous buffers, check the pH and consider the potential for precipitation of the free base.
Loss of compound potency over time Chemical degradation of this compound.Perform a stability study under your experimental conditions to determine the usable lifetime of the solution. Consider preparing solutions fresh before each experiment.

Experimental Protocols

The following are general protocols for conducting forced degradation studies to understand the stability of this compound in solution. These studies are designed to intentionally degrade the compound to identify potential degradation products and develop stability-indicating analytical methods.

Protocol 1: Hydrolytic Stability Assessment
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare three test solutions by diluting the stock solution into:

      • 0.1 N Hydrochloric Acid (HCl) for acidic conditions.

      • Purified Water for neutral conditions.

      • 0.1 N Sodium Hydroxide (NaOH) for basic conditions.

    • The final concentration of this compound should be suitable for the analytical method (e.g., 100 µg/mL).

  • Incubation:

    • Incubate the three test solutions at a controlled temperature (e.g., 40°C) and protect them from light.

    • Take samples at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.

Protocol 2: Oxidative Stability Assessment
  • Preparation of Solution:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Incubation:

    • Incubate the solution at room temperature, protected from light.

    • Take samples at various time points.

  • Analysis:

    • Analyze the samples by HPLC to monitor for degradation.

Protocol 3: Photostability Assessment
  • Preparation of Solutions:

    • Prepare two identical solutions of this compound in a suitable solvent.

  • Exposure:

    • Wrap one container in aluminum foil to serve as a dark control.

    • Expose the other container to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).

  • Analysis:

    • After a defined exposure period, analyze both the exposed and control samples by HPLC.

Data Presentation

The following tables are examples of how to structure the data from stability studies.

Table 1: Hypothetical Hydrolytic Stability of this compound (100 µg/mL) at 40°C

Time (hours)% Remaining (0.1 N HCl)% Remaining (Water)% Remaining (0.1 N NaOH)
0100100100
298.599.895.2
496.199.589.7
892.399.178.4
2475.697.245.1
4855.294.520.3

Table 2: Hypothetical Photostability of this compound (100 µg/mL) after 24h Exposure

Condition% Remaining
Dark Control 99.7
Light Exposed 85.4

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability of this compound.

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Outcome prep Prepare Crobenetine HCl Solution acid Acidic (HCl) prep->acid base Basic (NaOH) prep->base neutral Neutral (Water) prep->neutral oxidative Oxidative (H2O2) prep->oxidative photo Photolytic (Light) prep->photo thermal Thermal (Heat) prep->thermal hplc HPLC Analysis acid->hplc base->hplc neutral->hplc oxidative->hplc photo->hplc thermal->hplc pathway Identify Degradation Pathways hplc->pathway method Develop Stability-Indicating Method hplc->method logical_relationship cluster_factors Factors Influencing Stability cluster_compound Compound Integrity cluster_outcomes Potential Outcomes pH pH Crobenetine Crobenetine HCl in Solution pH->Crobenetine Temp Temperature Temp->Crobenetine Light Light Exposure Light->Crobenetine Oxidants Oxidizing Agents Oxidants->Crobenetine Solvent Solvent Quality Solvent->Crobenetine Stable Stable Crobenetine->Stable Degraded Degraded Crobenetine->Degraded

References

Adjusting Crobenetine hydrochloride dose for different animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Crobenetine hydrochloride in pre-clinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective use-dependent sodium channel blocker.[1] It exhibits a high affinity for the inactivated state of voltage-gated sodium channels (Nav), with an IC50 of 77 nM for the inactivated state versus 18 µM for the resting state.[2] This preferential binding to the inactive state makes it particularly effective on highly activated neurons, which are characteristic of pathological conditions such as epilepsy and chronic pain.[2] Crobenetine displaces [³H]batrachotoxinin-A 20-α-benzoate (BTX) from site 2 of the sodium channel, confirming its interaction with this channel.[1]

Q2: In which animal models has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in rodent models of inflammatory pain and epilepsy. Specifically, it has been shown to have analgesic and anti-hyperalgesic effects in a rat model of adjuvant-induced mono-arthritis and anticonvulsant effects in a mouse maximum electroshock (MES) model.[2][3][4]

Q3: How should I reconstitute and store this compound?

A3: For in vivo experiments, this compound can be dissolved in a suitable vehicle. While the specific vehicle used in the cited studies is not always detailed, sterile saline or a solution of 5% xylitol has been mentioned for related compounds.[3][5] It is crucial to consider the pH and sterility of the final solution for animal welfare.[6] For storage, follow the manufacturer's recommendations, which typically involve storing the compound as a solid at -20°C.

Q4: Can this compound cross the blood-brain barrier?

A4: Yes, this compound can penetrate the blood-brain barrier following systemic administration. This has been demonstrated by its effectiveness in animal models of cerebral ischemia.[3][5]

Troubleshooting Guide

Issue 1: I am not observing the expected analgesic effect in my inflammatory pain model.

  • Dose Adjustment: Ensure the dose is within the effective range. In a rat mono-arthritis model, dose-dependent effects were seen between 3 and 30 mg/kg/day.[4][5] The minimum effective doses for reversing impaired mobility were 10 mg/kg/day at 48 hours and 3 mg/kg/day at 96 hours post-arthritis induction.[3][5]

  • Route of Administration: Verify the route of administration. While not explicitly stated for crobenetine in all studies, intraperitoneal (i.p.) injection is a common route for systemic administration in rodents.[4][7] Ensure proper injection technique to avoid misadministration.

  • Timing of Assessment: The analgesic effects of Crobenetine may be time-dependent. In the mono-arthritic rat model, significant effects on impaired mobility were observed at 48 and 96 hours after arthritis induction, but not at 24 hours.[3][5]

  • Model-Specific Considerations: The pathophysiology of your pain model may differ. The efficacy of sodium channel blockers can vary depending on the underlying mechanisms of pain.

Issue 2: My animals are showing signs of motor impairment or adverse effects.

  • Dose Reduction: High doses of sodium channel blockers can lead to central nervous system side effects. While Crobenetine was shown to suppress seizures at doses that do not interfere with physiological functions, it is advisable to start with a lower dose and titrate up.[2]

  • Observation Period: Closely monitor the animals after administration for any signs of distress, sedation, or motor deficits. One study noted no significant effect on locomotor behavior at the doses tested.[5]

  • Vehicle Control: Ensure that the vehicle used for dissolving this compound is not causing the adverse effects. Always include a vehicle-treated control group in your experimental design.

Issue 3: I am unsure of the appropriate dose to start with for a new animal model.

  • Literature Review: Start by reviewing the doses used in similar models. For pain and epilepsy models, the effective doses in rats and mice provide a good starting point.

  • Dose-Response Study: It is highly recommended to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions. Start with a low dose (e.g., 1-3 mg/kg) and gradually increase it.

  • Allometric Scaling: If you are adapting a dose from a different species, consider using allometric scaling principles to estimate a starting dose for your animal model.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Different Animal Models

Animal ModelSpeciesEndpointEffective Dose RangeID50Route of AdministrationCitation
Adjuvant-Induced Mono-arthritisRatReversal of mechanical hyperalgesia and impaired mobility3 - 30 mg/kg/day15.5 ± 1.1 mg/kg/dayNot explicitly stated, likely i.p.[4]
Maximum Electroshock (MES)MouseSuppression of tonic seizuresNot specified6.1 mg/kgNot specified[2]

Table 2: In Vitro Binding Affinity of this compound

TargetPreparationAssayIC50Citation
Voltage-gated Sodium Channel (Site 2)Rat brain synaptosomes[³H]BTX displacement49 nM[1]
Inactivated State of Sodium ChannelPatch clamp-77 nM[2]
Resting State of Sodium ChannelPatch clamp-18 µM[2]

Experimental Protocols

Protocol: Adjuvant-Induced Mono-arthritis in Rats for Analgesic Testing

This protocol is a summary of the methodology described by Laird et al. (2001).[3][4]

  • Animal Model: Adult female Wistar rats (185-270g) are used.

  • Induction of Arthritis:

    • Briefly anesthetize the rats (e.g., with 4% halothane in 100% O₂).

    • Inject 50 µL of Complete Freund's Adjuvant (CFA) into the left ankle joint to induce mono-arthritis.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer the drug daily for 5 days, starting on the day of arthritis induction. Doses can range from 3 to 30 mg/kg.

    • Include a vehicle control group and a positive control group (e.g., meloxicam 4 mg/kg, i.p.).

  • Behavioral Testing:

    • Perform behavioral tests daily to assess joint hyperalgesia, hind limb posture, and mobility.

    • Joint Hyperalgesia: Measure vocalization in response to flexion and extension of the ankle joint.

    • Mobility: Assess the animal's willingness to move and bear weight on the affected limb.

  • Post-mortem Analysis:

    • On day 5, euthanize the animals with an overdose of sodium pentobarbitone i.p.

    • At post-mortem, assess joint stiffness and edema (e.g., by measuring the circumference of the ankle).

Visualizations

G cluster_0 Neuronal Membrane cluster_1 Outcome Nav Voltage-Gated Sodium Channel (Nav) AP Action Potential Propagation Nav->AP Na+ Influx Analgesia Analgesia/ Reduced Neuronal Excitability Crobenetine Crobenetine HCl Crobenetine->Nav Blocks Inactivated State Inflammation Inflammation/ Pathological Activity Inflammation->Nav Upregulation & Increased Activity Pain Pain Signal Transmission AP->Pain

Caption: Signaling pathway of this compound.

G cluster_workflow Experimental Workflow: Mono-Arthritis Model start Day 0: Induce Mono-arthritis (CFA injection in ankle) treatment Daily Treatment (Days 0-4) - Crobenetine HCl - Vehicle Control - Positive Control start->treatment behavior Daily Behavioral Testing (Days 1-4) - Hyperalgesia - Mobility - Stance treatment->behavior euthanasia Day 5: Euthanasia behavior->euthanasia postmortem Post-mortem Analysis - Joint Swelling - Joint Stiffness euthanasia->postmortem

References

Overcoming off-target effects of Crobenetine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Crobenetine hydrochloride (also known as BIII 890 CL) during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective blocker of the voltage-gated sodium channel Nav1.2.[1][2] It exhibits a high degree of use-dependency, meaning it preferentially binds to the inactivated state of the channel.[1][2] This characteristic allows it to selectively target highly active neurons.

Q2: What are the known off-target effects of this compound?

While generally selective, Crobenetine has been observed to interact with other ion channels at higher concentrations. A study reported low affinity for a panel of 65 other receptors and ion channels. Specifically, it has shown some activity at certain calcium (Ca2+) and potassium (K+) channels. Researchers should be aware of potential cardiac sodium channel (Nav1.5) blockade, a common off-target effect for non-selective sodium channel blockers that can have safety implications.[3][4][5]

Q3: My experimental results are inconsistent. Could off-target effects be the cause?

Inconsistent results, or observations that don't align with the known effects of Nav1.2 blockade, could potentially be due to off-target interactions. This is more likely if you are using high concentrations of Crobenetine. To investigate this, consider performing dose-response experiments and utilizing control cell lines that lack the suspected off-target protein.

Q4: How can I minimize the risk of off-target effects in my experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. Performing a careful dose-response curve for your specific assay is highly recommended. Additionally, consider using a negative control compound, such as a structurally similar but inactive molecule, to distinguish between on-target and non-specific effects. Employing highly specific assay conditions and cell lines can also help mitigate off-target binding.

Q5: What are the best practices for preparing and storing this compound?

For optimal results and to avoid degradation, it is important to follow the manufacturer's instructions for storage, which is typically at -20°C. Prepare fresh stock solutions in a suitable solvent like DMSO and make aliquots to avoid repeated freeze-thaw cycles. Ensure the final concentration of the solvent in your experimental medium is low and consistent across all conditions, as high concentrations of DMSO can have their own biological effects.

Troubleshooting Guide

Issue 1: Unexpected Phenotype Observed in Cellular Assays

Possible Cause: Off-target activity of this compound on other ion channels or signaling pathways.

Troubleshooting Steps:

  • Confirm On-Target Effect:

    • Perform a dose-response curve to ensure you are using a concentration within the expected range for Nav1.2 inhibition.

    • Use a positive control (another known Nav1.2 blocker) and a negative control (an inactive analogue, if available) to validate your assay.

  • Investigate Potential Off-Targets:

    • Literature Review: Search for known off-target interactions of similar benzomorphan derivatives or other Nav1.2 blockers.

    • Counter-Screening: Test the effect of Crobenetine on cell lines expressing potential off-target proteins (e.g., other Nav subtypes, Ca2+ channels, K+ channels).

    • Whole-Cell Patch Clamp: Directly measure the effect of Crobenetine on various ion channel currents in a controlled environment.

  • Refine Experimental Conditions:

    • Lower the concentration of Crobenetine to the lowest effective dose.

    • Optimize incubation times to minimize the potential for off-target engagement.

Issue 2: Variability in Electrophysiology Recordings

Possible Cause: Non-specific binding or effects on other ion channels contributing to the recorded currents.

Troubleshooting Steps:

  • Isolate Nav1.2 Currents:

    • Use specific ion channel blockers to eliminate currents from other channels (e.g., TTX for most sodium channels, specific blockers for calcium and potassium channels).

    • Employ voltage protocols designed to isolate the inactivated state of Nav1.2 to leverage the use-dependent nature of Crobenetine.

  • Assess Cardiac Ion Channel Effects:

    • If working with cardiomyocytes or cell lines expressing cardiac ion channels, specifically test for effects on Nav1.5, hERG (Kv11.1), and Cav1.2 channels to assess potential cardiotoxicity.

  • Control for Solvent Effects:

    • Ensure the final concentration of the solvent (e.g., DMSO) is identical in all experimental and control solutions and is at a non-toxic level.

Data Presentation

Table 1: On-Target and Potential Off-Target Activity of this compound

TargetAssay TypeSpeciesIC50 / KiReference
On-Target
Nav1.2 (inactivated state)ElectrophysiologyRat77 nM[2]
Nav1.2 (resting state)ElectrophysiologyRat18 µM[2]
Potential Off-Target
Ca2+ channel (verapamil site)Radioligand BindingRat2,680 nM
Ca2+ channel (diltiazem site)Radioligand BindingRat719 nM
K+ channelRadioligand BindingRat>10,000 nM
65 other receptors/ion channelsRadioligand Binding-Low Affinity

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Electrophysiology for Assessing Off-Target Ion Channel Activity

This protocol allows for the direct measurement of this compound's effects on specific ion channels.

Materials:

  • Cell line expressing the ion channel of interest (e.g., HEK293 cells stably transfected with Nav1.5).

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Internal and external recording solutions (specific to the ion channel being studied).

  • This compound stock solution.

  • Control compounds (e.g., specific blockers for the channel of interest).

Procedure:

  • Prepare cells on coverslips for recording.

  • Fabricate recording pipettes with a resistance of 3-7 MΩ.

  • Fill the pipette with the appropriate internal solution and mount it on the headstage.

  • Perfuse the recording chamber with external solution.

  • Approach a target cell and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage protocol specific to the ion channel being studied to elicit ionic currents.

  • Establish a stable baseline recording.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Record the changes in the ionic current in the presence of the compound.

  • Perform a washout by perfusing with the external solution without the compound to observe recovery.

  • Analyze the data to determine the extent of channel block and any changes in channel gating properties.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol can be used to screen for off-target effects of this compound on a panel of protein kinases.

Materials:

  • Purified recombinant kinases.

  • Kinase-specific substrates (peptide or protein).

  • Kinase assay buffer.

  • [γ-32P]ATP or a non-radioactive detection system (e.g., ADP-Glo™).

  • This compound stock solution.

  • Positive control inhibitor for each kinase.

  • Microplate (e.g., 96-well or 384-well).

  • Detection instrument (scintillation counter or luminometer).

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer in the wells of a microplate.

  • Add various concentrations of this compound or the control inhibitor to the wells.

  • Pre-incubate the plate to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction.

  • Detect the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value if significant inhibition is observed.

Visualizations

Signaling_Pathway_Troubleshooting cluster_observation Observation cluster_investigation Investigation Steps cluster_conclusion Conclusion Unexpected_Phenotype Unexpected Phenotype in Cellular Assay Dose_Response Perform Dose-Response Curve Unexpected_Phenotype->Dose_Response 1. Verify Concentration Counter_Screening Counter-Screening (Off-Target Cell Lines) Dose_Response->Counter_Screening 2. Test Specificity Patch_Clamp Whole-Cell Patch Clamp Counter_Screening->Patch_Clamp 3. Confirm Mechanism On_Target On-Target Effect (Nav1.2 Mediated) Patch_Clamp->On_Target If only Nav1.2 affected Off_Target Off-Target Effect (e.g., Other Ion Channels) Patch_Clamp->Off_Target If other channels affected

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Prep Prepare Cells Expressing Target of Interest Incubation Incubate Cells with Compound Cell_Prep->Incubation Compound_Prep Prepare Crobenetine and Control Solutions Compound_Prep->Incubation Measurement Measure Functional Readout Incubation->Measurement Data_Analysis Analyze Dose-Response and Specificity Measurement->Data_Analysis Conclusion Determine On-Target vs. Off-Target Effect Data_Analysis->Conclusion

Caption: General experimental workflow for assessing off-target effects.

Logical_Relationship cluster_targets Potential Targets Crobenetine Crobenetine Hydrochloride Nav1_2 Nav1.2 (On-Target) Crobenetine->Nav1_2 High Affinity Other_Nav Other Nav Channels (e.g., Nav1.5) Crobenetine->Other_Nav Lower Affinity Other_Ion_Channels Other Ion Channels (Ca2+, K+) Crobenetine->Other_Ion_Channels Lower Affinity Kinases Kinases Crobenetine->Kinases Potential Interaction (Hypothetical)

Caption: Logical relationship of Crobenetine and potential targets.

References

Technical Support Center: Crobenetine Hydrochloride Vehicle Selection for Subcutaneous Injection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting a suitable vehicle for the subcutaneous injection of crobenetine hydrochloride. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.

Frequently Asked Questions (FAQs)

1. What are the key physicochemical properties of this compound to consider for subcutaneous formulation?

Understanding the inherent properties of this compound is the first step in vehicle selection. Key characteristics to consider are its solubility, stability, and pH-dependent behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 416.00 g/mol [1]
Appearance Solid powder[1]
Solubility in DMSO Soluble[1]
pH-Dependent Aqueous Solubility
   pH 42,560 µg/mL[2][3]
   pH 61,040 µg/mL[2][3]
   pH 78 µg/mL[2][3]
Storage Conditions Dry, dark, and at 0 - 4°C for short term or -20°C for long term.[1]
Plasma Protein Binding (Rat) 99.2%[2][3]

The significantly higher solubility of this compound at acidic pH is a critical factor for formulation. A vehicle with a pH in the range of 4-6 is likely necessary to achieve a suitable concentration for subcutaneous injection.

2. What are common excipients used for subcutaneous drug formulations?

A variety of excipients are used to enhance the stability, solubility, and tolerability of subcutaneous injections.[4][5] The choice of excipients will depend on the specific challenges presented by this compound.

Table 2: Common Excipients for Subcutaneous Formulations

Excipient CategoryExamplesPurpose
Solubilizing Agents Co-solvents (e.g., ethanol, propylene glycol), Surfactants (e.g., polysorbates), CyclodextrinsTo increase the solubility of the drug in the aqueous vehicle.
Buffering Agents Phosphate buffers, Citrate buffers, Histidine, AcetateTo maintain the pH of the formulation within a range that ensures drug solubility and stability, and minimizes injection site pain.[6]
Tonicity Modifiers Sodium chloride, Mannitol, Dextrose, GlycerinTo adjust the osmolality of the formulation to be close to physiological levels (~300 mOsm/kg) to reduce injection site pain.[5]
Stabilizers Sugars (e.g., sucrose, trehalose), Amino acids (e.g., arginine, glycine), Antioxidants (e.g., methionine)To protect the drug from degradation during storage and administration.
Viscosity Modifiers Polymers (e.g., methylcellulose, hyaluronic acid)To modify the viscosity of the formulation for controlled release or improved injectability.
Preservatives Benzyl alcohol, m-Cresol, PhenolRequired for multi-dose formulations to prevent microbial growth.[6] Note: These can be associated with injection site pain.[6]

A preclinical study has reported the use of a 5% xylitol solution as a vehicle for subcutaneous administration of crobenetine in rats.[7][8] This suggests that a simple aqueous solution with a tonicity modifier could be a viable starting point.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in the Vehicle

If you are observing precipitation or are unable to achieve the target concentration of this compound in your vehicle, consider the following troubleshooting steps.

Experimental Protocol: Solubility Enhancement

  • pH Adjustment:

    • Prepare a series of buffers with pH values ranging from 4.0 to 6.0 (e.g., acetate, citrate, or phosphate buffers).

    • Attempt to dissolve this compound in each buffer to its maximum solubility.

    • Visually inspect for precipitation and quantify the concentration using a suitable analytical method (e.g., HPLC-UV).

  • Co-solvent Addition:

    • If pH adjustment alone is insufficient, introduce a co-solvent.

    • Start with low concentrations of pharmaceutically acceptable co-solvents like ethanol or propylene glycol (e.g., 5-10% v/v) in your chosen buffer.

    • Assess the impact on solubility. Be mindful that high concentrations of co-solvents can cause tissue irritation.[9]

  • Surfactant Screening:

    • Non-ionic surfactants such as Polysorbate 80 or Polysorbate 20 can enhance solubility.

    • Prepare formulations with low concentrations of these surfactants (e.g., 0.01-0.1% w/v) and evaluate the solubility of this compound.

G cluster_0 Solubility Troubleshooting Workflow A Initial Formulation (Aqueous Buffer) B Precipitation or Low Solubility Observed A->B C Adjust pH (Target: 4.0 - 6.0) B->C Action D Solubility Improved? C->D E Add Co-solvent (e.g., Propylene Glycol) D->E No I Proceed with Formulation Optimization D->I Yes F Solubility Improved? E->F G Add Surfactant (e.g., Polysorbate 80) F->G No F->I Yes H Solubility Improved? G->H H->I Yes J Re-evaluate Drug Modification or Alternative Delivery H->J No

Caption: Workflow for troubleshooting poor solubility.

Issue 2: Injection Site Reactions Observed in Preclinical Models

Local irritation, inflammation, or pain at the injection site can be a significant hurdle. These reactions can be caused by the drug itself or the excipients in the vehicle.

Experimental Protocol: In Vivo Tolerability Screen

  • Vehicle Component Screen:

    • Administer the vehicle alone (without this compound) and each individual excipient solution to a small group of animals (e.g., rats).

    • Include a negative control (e.g., sterile saline) and a positive control if available.

    • Observe the injection site at regular intervals (e.g., 1, 4, 24, and 48 hours) for signs of erythema (redness), edema (swelling), and other reactions.

    • A study on excipients showed that a 10% benzyl alcohol solution caused a significant inflammatory response in rats.[9]

  • Formulation Osmolality and pH Measurement:

    • Ensure the final formulation has a pH and osmolality that are as close to physiological levels as possible, while maintaining drug solubility and stability.

    • The target osmolality is typically 280-320 mOsm/kg. Hypertonic or hypotonic solutions can cause pain and cell damage.[5]

    • While this compound requires an acidic pH for solubility, aim for the highest possible pH that maintains the desired concentration and stability to minimize irritation.

  • Histopathological Examination:

    • For a more detailed assessment, collect tissue samples from the injection sites at the end of the observation period.

    • Have a qualified pathologist examine the tissues for signs of inflammation, necrosis, and other cellular changes.

G cluster_1 Injection Site Reaction Investigation Start Injection Site Reaction Observed CheckpH Is pH optimized for tolerability while maintaining solubility? Start->CheckpH CheckOsmolality Is osmolality within physiological range (~300 mOsm/kg)? Start->CheckOsmolality CheckExcipients Have individual excipients been screened for local tolerability? Start->CheckExcipients ModifyFormulation Modify Formulation: - Adjust pH/Osmolality - Replace/Reduce Irritating  Excipient Concentration CheckpH->ModifyFormulation CheckOsmolality->ModifyFormulation CheckExcipients->ModifyFormulation ReTest Re-test in vivo ModifyFormulation->ReTest Acceptable Tolerability Acceptable ReTest->Acceptable

Caption: Logical approach to investigating injection site reactions.

Issue 3: Instability of this compound in the Formulation

Degradation of the active pharmaceutical ingredient (API) can occur during storage, leading to a loss of potency and the formation of potentially harmful impurities.

Experimental Protocol: Short-Term Stability Assessment

  • Forced Degradation Study:

    • Expose your lead formulations to stress conditions (e.g., elevated temperature, light, and oxidizing agents) to identify potential degradation pathways.

    • Analyze the samples at various time points using a stability-indicating HPLC method to separate the parent drug from any degradants.

  • Accelerated Stability Study:

    • Store your lead formulations at accelerated conditions (e.g., 40°C/75% RH and 25°C/60% RH) for a defined period (e.g., 1, 3, and 6 months).

    • Monitor for changes in physical appearance (e.g., color change, precipitation), pH, and the concentration of this compound and any degradation products.

G cluster_2 Stability Assessment Pathway A Lead Formulation Candidates B Forced Degradation (Acid, Base, Peroxide, Light, Heat) A->B D Accelerated Stability (e.g., 40°C/75% RH) A->D C Identify Degradation Pathways B->C F Select Stable Formulation for Further Development C->F E Monitor Physical & Chemical Properties D->E E->F

Caption: Pathway for assessing the stability of formulations.

References

Interpreting unexpected electrophysiological results with Crobenetine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Crobenetine hydrochloride in electrophysiological experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a smaller than expected inhibition of sodium currents with Crobenetine. What could be the reason?

A1: This is a common issue and can often be attributed to the specific use-dependent and state-dependent properties of Crobenetine. Here are several factors to consider:

  • Inadequate Channel Gating: Crobenetine is a highly use-dependent sodium channel blocker, meaning it preferentially binds to and blocks channels that are frequently opened or in an inactivated state.[1][2] If your voltage protocol does not sufficiently activate or inactivate the sodium channels, the blocking effect of Crobenetine will be minimal.

  • Resting Membrane Potential: The resting membrane potential of your cells can significantly influence the availability of inactivated channels. If the resting potential is too negative, most channels will be in the resting state, for which Crobenetine has a much lower affinity.[1][2]

  • Drug Application Time: Ensure that the drug has been applied for a sufficient duration to reach equilibrium, especially if you are using a perfusion system.

  • Solution Stability: Verify the stability and concentration of your Crobenetine solution.

Q2: We are seeing significant variability in the blocking effect of Crobenetine across different cells or experiments. What could be causing this?

A2: Variability can arise from several experimental factors:

  • Health of the Cells: Unhealthy cells can have altered resting membrane potentials and channel expression levels, leading to inconsistent responses.

  • Inconsistent Voltage Protocols: As Crobenetine's action is use-dependent, even minor variations in the frequency or duration of your voltage stimulation can lead to different levels of block.

  • Temperature Fluctuations: Ion channel kinetics are sensitive to temperature. Maintaining a consistent temperature throughout your experiments is crucial.

  • Subtype Expression: If you are using a cell line with mixed or variable expression of sodium channel subtypes, the overall blocking effect may vary. Crobenetine is selective for Nav1.2.[1][3]

Q3: Are there any known off-target effects of Crobenetine that could explain unexpected changes in other ion currents?

A3: Crobenetine is reported to be a selective sodium channel blocker with low affinity for other receptors and ion channels.[4] However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. If you observe unexpected changes in other currents (e.g., potassium or calcium channels), consider the following:

  • Concentration: Are you using a concentration of Crobenetine that is significantly higher than the reported IC50 for Nav1.2?

  • Control Experiments: Have you performed control experiments with a structurally related but inactive compound to rule out non-specific effects?

  • Literature Review: A thorough review of the literature for the specific cell type you are using might reveal sensitivities to benzomorphan derivatives.

Troubleshooting Guides

Issue 1: Inconsistent or Weak Block of Sodium Currents

Potential Cause Troubleshooting Step Expected Outcome
Insufficient channel activation/inactivation Modify your voltage-clamp protocol to include a pre-pulse to a depolarizing potential to accumulate channels in the inactivated state before the test pulse. Increase the frequency of stimulation.Increased block of the sodium current, demonstrating use-dependency.
Cell's resting membrane potential is too negative If using current-clamp, manually depolarize the cell slightly. In voltage-clamp, adjust the holding potential to a more depolarized level (e.g., -70 mV instead of -90 mV).Enhanced binding of Crobenetine to the inactivated channels, resulting in a more potent block.
Drug washout or degradation Ensure your perfusion system is functioning correctly and that the Crobenetine solution is freshly prepared.A stable and reproducible block of the sodium current.

Issue 2: Unexpected Changes in Action Potential Waveform

Potential Cause Troubleshooting Step Expected Outcome
Over-inhibition of sodium channels Reduce the concentration of Crobenetine.A more physiological effect on the action potential, such as a reduction in the upstroke velocity without complete abolition.
Alteration of other currents Perform voltage-clamp experiments to isolate and study the effect of Crobenetine on other major voltage-gated currents (e.g., K+, Ca2+) in your cell type.Determine if Crobenetine has any off-target effects at the concentration used.
Run-down of the cell Monitor the health of the cell throughout the experiment by periodically checking key parameters like resting membrane potential and input resistance.Stable baseline recordings, ensuring that the observed changes are due to the drug and not cell deterioration.

Experimental Protocols

Protocol 1: Assessing Use-Dependent Block of Sodium Currents

  • Cell Preparation: Prepare your cells (e.g., cultured neurons or HEK293 cells expressing Nav1.2) on coverslips suitable for patch-clamp recording.

  • Recording Setup: Use a standard whole-cell patch-clamp setup. The internal solution should contain (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH. The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Initial Recording: Establish a stable whole-cell recording. Hold the cell at -90 mV.

  • Baseline Measurement: Apply a train of depolarizing pulses to +10 mV for 20 ms at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. Record the peak current amplitude for at least 3 minutes to establish a stable baseline.

  • Drug Application: Perfuse the bath with the external solution containing this compound at the desired concentration.

  • Low-Frequency Stimulation: Continue to apply the depolarizing pulses at 0.1 Hz and record the current amplitude until a steady-state block is achieved.

  • High-Frequency Stimulation: Increase the frequency of the depolarizing pulses to 10 Hz for 30 seconds.

  • Data Analysis: Compare the percentage of block at the end of the low-frequency stimulation with the block observed at the end of the high-frequency stimulation. A greater block at the higher frequency confirms use-dependency.

Visualizations

cluster_0 Voltage-Gated Sodium Channel States cluster_1 Crobenetine Action Resting Resting State Active Active (Open) State Resting->Active Depolarization Inactive Inactivated State Active->Inactive Inactivation Inactive->Resting Repolarization Blocked Blocked Inactivated State Inactive->Blocked Crobenetine Crobenetine Crobenetine->Blocked High Affinity Binding

Caption: Crobenetine's mechanism of action on sodium channel states.

Start Start: Unexpected Result with Crobenetine Q1 Is the block of Na+ current weaker than expected? Start->Q1 A1_Yes Check Voltage Protocol: - Increase stimulation frequency - Use a depolarizing prepulse Q1->A1_Yes Yes A1_No Is there high variability between experiments? Q1->A1_No No Q2 Check Experimental Conditions: - Cell health (RMP, Rin) - Consistent temperature - Fresh drug solution A1_Yes->Q2 A1_No->Q2 A2_No Are other ion currents affected? Q2->A2_No No Q3 Consider Off-Target Effects: - Verify Crobenetine concentration - Run vehicle controls - Isolate other currents (V-clamp) A2_No->Q3 Yes End Consult further literature or technical support A2_No->End No Q3->End

Caption: Troubleshooting workflow for unexpected Crobenetine results.

References

Validation & Comparative

A Comparative Guide to Crobenetine Hydrochloride and Other Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Crobenetine hydrochloride with other established sodium channel blockers, including mexiletine, lamotrigine, lidocaine, phenytoin, and carbamazepine. The information is tailored for researchers, scientists, and drug development professionals, with a focus on objective performance comparison supported by experimental data.

Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells. These channels can exist in three main conformational states: resting, open, and inactivated. Many sodium channel blockers exhibit state-dependent binding, showing higher affinity for the open and/or inactivated states over the resting state. This property of "use-dependence" allows for the selective targeting of rapidly firing neurons, a hallmark of pathological conditions like epilepsy and neuropathic pain, while sparing normally active neurons.

This compound is a highly potent and use-dependent Nav1.2 sodium channel blocker that demonstrates a strong preference for the inactivated state of the channel. This high degree of selectivity for the inactivated state is a key characteristic that differentiates it from some other sodium channel blockers.

Below is a diagram illustrating the principle of state-dependent sodium channel blockade.

Resting Resting State Open Open State Resting->Open Depolarization Blocked_Resting Blocked Resting State Resting->Blocked_Resting Low Affinity Binding Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization Blocked_Inactivated Blocked Inactivated State Inactivated->Blocked_Inactivated High Affinity Binding (e.g., Crobenetine) Blocked_Inactivated->Inactivated Dissociation Blocked_Resting->Resting Dissociation

State-dependent binding of sodium channel blockers.

Comparative Efficacy: In Vitro Data

The following table summarizes the in vitro potency of this compound and other sodium channel blockers. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating higher potency. It is crucial to consider the experimental conditions, such as the specific sodium channel subtype and the state of the channel (resting vs. inactivated), when comparing these values.

DrugChannel SubtypeChannel StateIC50Cell LineReference
Crobenetine Nav1.2Inactivated77 nMNot Specified
Mexiletine Nav1.5Peak Current (Vhold = -95 mV)47.0 µMHEK293
Nav1.5Late Current17.6 µMRabbit Ventricular Myocytes
Lamotrigine Nav1.2Not Specified10 µMHEK293
Nav1.5Peak Current (Vhold = -120 mV)280.2 µMHEK293
Nav1.5Peak Current (Vhold = -95 mV)28.8 µMHEK293
Lidocaine TTX-resistantResting210 µMRat DRG Neurons
TTX-resistantInactivated60 µMRat DRG Neurons
TTX-sensitiveResting42 µMRat DRG Neurons
Phenytoin hNav1.2Slow Inactivated~20.6 µMNot Specified
Rat Hippocampal NeuronsInactivated~7 µMRat Hippocampal Neurons
Carbamazepine Rat Hippocampal NeuronsInactivated~25 µMRat Hippocampal Neurons

Comparative Efficacy: In Vivo Data

A study comparing Crobenetine and mexiletine in a rat model of inflammatory pain provides in vivo evidence of their analgesic activity.

DrugModelEndpointID50Reference
Crobenetine Adjuvant-induced mono-arthritis in ratsReversal of mechanical joint hyperalgesia15.5 mg/kg/day
Mexiletine Adjuvant-induced mono-arthritis in ratsReversal of mechanical joint hyperalgesia18.1 mg/kg/day

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology for IC50 Determination

The following diagram outlines a general workflow for determining the IC50 of a sodium channel blocker using the whole-cell patch-clamp technique.

Start Prepare Cells Expressing Target Sodium Channel Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Record_Control Record Control Sodium Currents Patch->Record_Control Apply_Drug Apply Increasing Concentrations of Blocker Record_Control->Apply_Drug Record_Drug Record Sodium Currents in Presence of Drug Apply_Drug->Record_Drug Analyze Measure Peak Current Inhibition Record_Drug->Analyze Plot Plot Concentration-Response Curve Analyze->Plot Calculate Calculate IC50 Value Plot->Calculate

Workflow for IC50 determination using patch-clamp.

A typical protocol to assess the state-dependence of a sodium channel blocker involves the following steps:

  • Cell Preparation: HEK293 cells stably or transiently expressing the human Nav subtype of interest (e.g., Nav1.2) are cultured and prepared for electrophysiological recording.

  • Solutions: The external solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4. The internal (pipette) solution may contain (in mM): 110 CsF, 10 CsCl, 10 NaCl, 20 EGTA, and 10 HEPES, with the pH adjusted to 7.4. Cesium is used to block potassium channels.

  • Voltage-Clamp Protocol for Inactivated State Affinity:

    • Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

    • To assess block of the inactivated state, a long depolarizing prepulse (e.g., to -35 mV for 2.5 seconds) is applied to induce inactivation.

    • A subsequent test pulse (e.g., to +10 mV) is then applied to measure the remaining current from channels that have not been inactivated or blocked.

    • The percentage of current inhibition at various drug concentrations is used to construct a dose-response curve and calculate the IC50 for the inactivated state.

  • Voltage-Clamp Protocol for Resting State Affinity (Tonic Block):

    • Cells are held at a hyperpolarized potential (e.g., -120 mV).

    • Brief depolarizing test pulses (e.g., to -10 mV for 10 ms) are applied at a low frequency (e.g., 0.033 Hz) to minimize the accumulation of channels in the inactivated state.

    • The reduction in peak current amplitude in the presence of the drug is measured to determine the tonic block and calculate the IC50 for the resting state.

Summary and Conclusion

This compound distinguishes itself as a highly potent and selective blocker of the Nav1.2 sodium channel, with a pronounced preference for the inactivated state. This high degree of use-dependence suggests a potentially favorable therapeutic window, with a greater effect on pathologically overactive neurons.

When compared to other sodium channel blockers:

  • Mexiletine and Lidocaine (Class Ib antiarrhythmics): These drugs also exhibit use-dependence, but the available data suggests that Crobenetine has a significantly higher affinity for the inactivated state of Nav1.2.

  • Lamotrigine, Phenytoin, and Carbamazepine (Anticonvulsants): These agents are also use-dependent sodium channel blockers. While direct comparative studies are limited, the reported IC50 values for Crobenetine on the inactivated Nav1.2 channel are in the nanomolar range, indicating high potency.

The data presented in this guide highlights the diverse pharmacological profiles of sodium channel blockers. The choice of a particular agent for therapeutic development will depend on the desired level of potency, use-dependence, and selectivity for specific sodium channel subtypes. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more definitive ranking of these compounds.

A Comparative Analysis of Crobenetine Hydrochloride and Mexiletine: An Uncharted Path in Antiarrhythmic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Sodium Channel Blockers Reveals a Tale of Established Efficacy Versus Untapped Potential in the Management of Cardiac Arrhythmias.

In the landscape of antiarrhythmic drug development, the exploration of sodium channel blockers remains a cornerstone of therapeutic strategy. This guide provides a detailed comparison of Crobenetine hydrochloride, a novel use-dependent sodium channel blocker, and Mexiletine, an established Class Ib antiarrhythmic agent. While both compounds target voltage-gated sodium channels, their journey through preclinical and clinical development has diverged significantly, leaving a notable gap in our understanding of Crobenetine's potential as an antiarrhythmic agent.

This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the existing data for both molecules. A striking finding of this review is the complete absence of published studies evaluating the antiarrhythmic efficacy of this compound. Its development has primarily focused on its analgesic and neuroprotective properties. In contrast, Mexiletine has a long history of clinical use for ventricular arrhythmias, supported by a substantial body of evidence.

This guide will first delve into the well-documented antiarrhythmic profile of Mexiletine, followed by an examination of the known pharmacological characteristics of Crobenetine. By presenting the available data side-by-side, we aim to highlight the current state of knowledge and underscore the unexplored therapeutic territory of Crobenetine in cardiology.

Mechanism of Action: A Shared Target

Both this compound and Mexiletine exert their primary pharmacological effects by blocking voltage-gated sodium channels, a key mechanism for modulating cellular excitability.

Mexiletine , classified as a Class Ib antiarrhythmic, blocks the fast inward sodium current (INa) in cardiac myocytes.[1][2] This action is "use-dependent," meaning it has a higher affinity for sodium channels that are in the open or inactivated state, which are more prevalent during high heart rates or in ischemic tissue.[1][3] By blocking these channels, Mexiletine shortens the action potential duration and the effective refractory period in Purkinje fibers and ventricular muscle, thereby suppressing abnormal automaticity and reentry circuits that underlie many ventricular arrhythmias.[1]

This compound (also known as BIII 890 CL) is also a potent and highly use-dependent sodium channel blocker. Preclinical studies have demonstrated its high affinity for the inactivated state of the sodium channel, particularly the Nav1.2 subtype, which is predominantly found in the central nervous system. This high degree of use-dependency suggests that it would preferentially act on rapidly firing neurons, a property leveraged in its investigation as an analgesic and neuroprotective agent. While this mechanism is analogous to that of Class I antiarrhythmics, its effects on cardiac sodium channel subtypes and its overall cardiac electrophysiological profile have not been reported in the available literature.

Signaling Pathway: Sodium Channel Blockade

Caption: Mechanism of sodium channel blockade by Crobenetine and Mexiletine.

Comparative Data Summary

The following tables summarize the available quantitative data for this compound and Mexiletine. It is critical to note the absence of antiarrhythmic efficacy data for Crobenetine.

Compound Characteristics This compound Mexiletine
Drug Class Use-dependent sodium channel blockerClass Ib Antiarrhythmic (Sodium channel blocker)
Primary Therapeutic Area (Studied) Analgesia (inflammatory pain), Neuroprotection (cerebral ischemia)Ventricular Arrhythmias
Development Status DiscontinuedMarketed
Preclinical Efficacy This compound Mexiletine
Indication Analgesia (Mono-arthritic rat model) Ventricular Arrhythmia (Ischemia-induced VF in rat heart)
Endpoint Reversal of mechanical joint hyperalgesia and impaired mobilityReduction in the incidence of Ventricular Fibrillation (VF)
Result ID50: 15.5 ± 1.1 mg/kg/day1 µM concentration reduced VF incidence to 0%
Citation [4]
Clinical Efficacy This compound Mexiletine
Indication Ventricular Arrhythmias Ventricular Arrhythmias
Study Design Not StudiedDouble-blind, placebo-controlled trials
Endpoint -Reduction in premature ventricular complexes (PVCs), ventricular tachycardia (VT)
Result Data not availableSignificant reduction in complex ventricular arrhythmias and frequent PVCs compared to placebo.[5][6][7] Efficacy in reducing PVCs by ≥70% in ~30% of patients.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited.

This compound: Analgesia in a Mono-arthritic Rat Model
  • Objective: To evaluate the analgesic and anti-hyperalgesic effects of Crobenetine in a model of inflammatory pain.

  • Animal Model: Adult male Wistar rats.

  • Induction of Arthritis: Intra-articular injection of 0.05 ml of Complete Freund's Adjuvant (CFA) into the right ankle joint.

  • Drug Administration: Crobenetine (3, 10, or 30 mg/kg/day) or vehicle was administered subcutaneously daily for 5 days, starting on the day of arthritis induction.

  • Efficacy Assessment:

    • Joint Hyperalgesia: Measured by the vocalization threshold to flexion and extension of the ankle joint.

    • Hind Limb Posture (Stance): Assessed by observing the position of the hind limbs.

    • Mobility: Evaluated based on the rat's movement.

  • Control Groups: Vehicle-treated arthritic rats, a positive control group treated with meloxicam (4 mg/kg/day, i.p.), and a negative control group with intra-articular mineral oil injection.[9]

Mexiletine: Antiarrhythmic Efficacy in Acute Myocardial Infarction (Clinical Trial)
  • Objective: To assess the antiarrhythmic efficacy of Mexiletine in patients with acute myocardial infarction (AMI).

  • Study Design: Double-blind, placebo-controlled, randomized trial.

  • Patient Population: 99 patients with suspected AMI.

  • Drug Administration:

    • Loading Dose: 250 mg IV and 400 mg orally.

    • Maintenance Dose: 200 mg orally 2 hours after the loading dose, then 200 mg three times a day for up to 42 hours.

  • Efficacy Assessment: Continuous electrocardiographic (Holter) monitoring for 48 hours to analyze the occurrence of various ventricular arrhythmias.

  • Endpoints:

    • Number of patients with accelerated idioventricular rhythm (AIVR), runs of ventricular premature beats (VPBs), ventricular tachycardia (VT), and R-on-T beats.

    • Total number of VPBs and duration of arrhythmic events.

  • Control Group: Patients receiving a placebo regimen identical to the active treatment.[6]

Hypothetical Experimental Workflow for Antiarrhythmic Testing of Crobenetine

Given the lack of data on Crobenetine's antiarrhythmic potential, a standard preclinical model for assessing such activity is presented below. This workflow illustrates how its efficacy could have been evaluated.

cluster_0 Preclinical Ventricular Arrhythmia Model A Animal Selection (e.g., Rat, Rabbit, Dog) B Induction of Arrhythmia (e.g., Coronary Artery Ligation, Programmed Electrical Stimulation, Drug-induced) A->B C Baseline ECG and Electrophysiological Recordings B->C D Treatment Groups: 1. Vehicle Control 2. Crobenetine (Dose-ranging) 3. Positive Control (e.g., Mexiletine) C->D E Drug Administration (e.g., IV, Oral) D->E F Post-treatment ECG and Electrophysiological Monitoring E->F G Data Analysis: - Arrhythmia incidence and duration - Changes in ECG intervals (QRS, QT) - Electrophysiological parameters F->G H Evaluation of Efficacy and Comparison with Controls G->H

Caption: A hypothetical workflow for preclinical evaluation of Crobenetine's antiarrhythmic efficacy.

Conclusion: An Established Tool and an Unanswered Question

This comparative guide highlights a significant disparity in the development and characterization of this compound and Mexiletine for the treatment of cardiac arrhythmias. Mexiletine stands as a well-established, albeit moderately effective, therapeutic option for ventricular arrhythmias, with a clearly defined mechanism of action and a wealth of clinical data. Its use-dependent sodium channel blockade is a known principle in antiarrhythmic therapy.

This compound, on the other hand, represents an intriguing but ultimately unexplored avenue in this field. Its potent, use-dependent sodium channel blocking properties, demonstrated in the context of neuronal function, theoretically suggest a potential for antiarrhythmic activity. However, the complete lack of studies investigating its cardiac electrophysiological effects means that its efficacy, or even its safety, in the context of arrhythmia remains entirely speculative. The discontinuation of its development further suggests that these questions may remain unanswered.

For researchers and drug development professionals, this comparison serves two purposes. Firstly, it provides a concise overview of the established profile of Mexiletine as a benchmark for a Class Ib antiarrhythmic. Secondly, it underscores the critical importance of comprehensive preclinical evaluation in cardiology for compounds that modulate ion channels, even if their primary development focus lies elsewhere. The case of Crobenetine is a clear example of a potentially interesting mechanism that, for the indication of arrhythmia, never progressed beyond a theoretical possibility. Future research into novel sodium channel blockers for cardiac applications will undoubtedly build upon the lessons learned from established drugs like Mexiletine, while the story of Crobenetine serves as a reminder of the many paths a molecule can take in the complex world of drug discovery.

References

Validating the Neuroprotective Effects of Crobenetine Hydrochloride In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective effects of Crobenetine hydrochloride (also known as BIII 890 CL), a potent and selective use-dependent sodium channel blocker. The data presented herein is compiled from preclinical studies and is intended to offer a comparative perspective against other sodium channel blockers in the context of neuroprotection.

I. Comparative Efficacy of Sodium Channel Blockers in Focal Cerebral Ischemia

The primary mechanism of neuroprotection afforded by this compound and other related compounds is the blockade of voltage-gated sodium channels, which are crucial in the pathophysiology of ischemic neuronal damage. By inhibiting the excessive influx of sodium into neurons during an ischemic event, these blockers can prevent subsequent cytotoxic cascades, including calcium overload and glutamate excitotoxicity.

The following table summarizes the in vivo efficacy of this compound in comparison to other notable sodium channel blockers in a rodent model of permanent focal cerebral ischemia.

CompoundAnimal ModelDosing RegimenPrimary Efficacy EndpointKey Findings
This compound (BIII 890 CL) Mouse (unilateral MCAo)3, 10, and 30 mg/kg s.c. at 5 min and 3 h post-occlusionCortical Infarct AreaDose-dependent and significant reduction in infarct size at all doses.[1][2]
This compound (BIII 890 CL) Rat (unilateral MCAo)3, 10, and 30 mg/kg s.c. at 5 min and 3 h post-occlusionCerebral Infarct VolumeSignificant reduction in infarct volume, with neuroprotective effects observed in both cortical and subcortical regions.[1][2]
RiluzoleRat (transient global cerebral ischemia)8 mg/kg i.p. 30 min before or after reperfusionNeuronal Survival (Hippocampal CA1)Potent neuroprotective agent, more effective when administered before the onset of ischemia.[3]
PhenytoinRat (transient global cerebral ischemia)200 mg/kg i.p. 30 min before or after reperfusionNeuronal Survival (Hippocampal CA1)Demonstrated neuroprotective effects, with pre-treatment showing better outcomes.[3]
MexiletineRat (transient global cerebral ischemia)80 mg/kg i.p. 30 min before or after reperfusionNeuronal Survival (Hippocampal CA1)Showed neuroprotective properties, particularly with pre-ischemic administration.[3]

II. Experimental Protocols

A. In Vivo Model of Permanent Focal Cerebral Ischemia (for this compound)

Animal Model: Male mice or rats.

Surgical Procedure:

  • Anesthesia is induced in the animals.

  • The middle cerebral artery (MCA) is exposed via a surgical incision.

  • Permanent occlusion of the MCA is achieved by electrocoagulation or ligation.

Drug Administration:

  • This compound is administered subcutaneously (s.c.) at doses of 3, 10, or 30 mg/kg.

  • The initial dose is administered 5 minutes after the onset of ischemia, with a subsequent dose given at 3 hours post-occlusion.[1][2]

Efficacy Assessment:

  • At 48 hours post-occlusion, the animals are euthanized, and their brains are removed.

  • The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).

  • Infarct size (area in mice, volume in rats) is quantified using computer-aided image analysis. Viable tissue stains red, while infarcted tissue remains unstained (white).[1]

B. In Vivo Model of Transient Global Cerebral Ischemia (for Riluzole, Phenytoin, Mexiletine)

Animal Model: Male Wistar rats.

Surgical Procedure:

  • Bilateral common carotid arteries are exposed and clipped for 45 minutes to induce global cerebral ischemia.

  • After 45 minutes, the clips are removed to allow for reperfusion.

Drug Administration:

  • Riluzole (8 mg/kg), phenytoin (200 mg/kg), or mexiletine (80 mg/kg) is administered intraperitoneally (i.p.).

  • The drugs are administered either 30 minutes before the ischemic insult or 30 minutes after the start of reperfusion.[3]

Efficacy Assessment:

  • Cerebral Edema: Evaluated 24 hours after ischemia by measuring the water content of the brain.[3]

  • Lipid Peroxidation: Malondialdehyde (MDA) levels in the brain are measured 24 hours post-ischemia as an indicator of oxidative stress.[3]

  • Histopathological Assessment: Neuronal survival in the hippocampal CA1 region is assessed 7 days after ischemia.[3]

III. Signaling Pathways and Experimental Workflow

A. Neuroprotective Signaling Pathway of Sodium Channel Blockade

The primary neuroprotective mechanism of this compound is the attenuation of the ischemic cascade initiated by excessive sodium influx.

G cluster_0 Ischemic Insult cluster_1 Ionic Imbalance & Excitotoxicity cluster_2 Therapeutic Intervention cluster_3 Cellular Consequences Ischemia Cerebral Ischemia Energy_Failure Energy Failure (↓ ATP) Ischemia->Energy_Failure Na_Influx ↑ Intracellular Na+ Energy_Failure->Na_Influx Depolarization Glutamate_Release ↑ Glutamate Release Energy_Failure->Glutamate_Release NCX_Reversal Na+/Ca2+ Exchanger Reversal Na_Influx->NCX_Reversal Neuroprotection Neuroprotection Ca_Overload ↑ Intracellular Ca2+ NCX_Reversal->Ca_Overload Neuronal_Injury Neuronal Injury & Death Ca_Overload->Neuronal_Injury Activates Proteases, Lipases, etc. Glutamate_Release->Ca_Overload NMDA/AMPA Receptor Activation Crobenetine Crobenetine HCl Crobenetine->Na_Influx Blocks Voltage-Gated Na+ Channels G cluster_setup Experimental Setup cluster_procedure Ischemia Induction & Treatment cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Randomization Randomize into Treatment & Control Groups Animal_Model->Randomization Induce_Ischemia Induce Focal Cerebral Ischemia (e.g., MCAo) Randomization->Induce_Ischemia Administer_Drug Administer Crobenetine HCl or Vehicle Control Induce_Ischemia->Administer_Drug Monitor Monitor Neurological Deficits Administer_Drug->Monitor Euthanize Euthanize at Pre-defined Timepoint (e.g., 48 hours) Monitor->Euthanize Stain_Brain Brain Sectioning & TTC Staining Euthanize->Stain_Brain Analyze_Infarct Quantify Infarct Volume/Area Stain_Brain->Analyze_Infarct Stats Statistical Analysis Analyze_Infarct->Stats Conclusion Draw Conclusions on Neuroprotective Efficacy Stats->Conclusion

References

Comparative Analysis of Crobenetine Hydrochloride and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Crobenetine hydrochloride, a potent and use-dependent voltage-gated sodium channel (Nav) blocker, and its key analogs. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key concepts to facilitate further research and development in this area.

Introduction to this compound

This compound (formerly BIII 890 CL) is a benzomorphan derivative that acts as a potent and selective blocker of voltage-gated sodium channels, with a particular preference for the Nav1.2 subtype.[1][2] Its mechanism of action is characterized by a high degree of use- and voltage-dependency, meaning it preferentially binds to and blocks sodium channels that are in the open or inactivated states.[2][3] This property makes it a valuable tool for studying the physiological roles of Nav1.2 and a potential therapeutic agent for conditions involving neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1][4] The development of Crobenetine was discontinued after Phase 2 clinical trials for acute ischemic stroke.[1]

Comparative Analysis of Crobenetine and its Analogs

This section compares the pharmacological properties of this compound with its structurally related analog, BI-55CL, and another clinically used sodium channel blocker, Mexiletine.

Quantitative Performance Data

The following table summarizes the key in vitro and in vivo pharmacological parameters for Crobenetine, its analog BI-55CL, and the comparator compound Mexiletine.

CompoundTarget(s)IC50 (Inactivated State)Ki ([3H]-BTX Binding)In Vivo Efficacy (MES Test ID50)Use-Dependency Ratio (Resting/Inactivated)
Crobenetine HCl Nav1.2 >> other Nav subtypes77 nM[2][3]49 nM (Displaces BTX from site 2)[5]6.1 mg/kg (mice)[2]>230-fold[2][6]
BI-55CL Nav Channels (low potency)Not Reported~10 µM[2][3]Not ReportedNot Determined[3]
Mexiletine Nav Channels (non-selective)Lower affinity for Nav1.2 open/inactivated states compared to Nav1.4/1.5[1]Not Reported18.1 +/- 1.2 mg/kg (rats, analgesic model)[4]26-fold[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis.

Whole-Cell Patch Clamp Electrophysiology for Nav1.2 Inhibition

Objective: To determine the inhibitory concentration (IC50) of test compounds on the inactivated state of the Nav1.2 channel.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human Nav1.2 channel alpha subunit and the beta1 subunit are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., QPatch HT).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES (pH 7.2 with CsOH).

  • Voltage Protocol:

    • Cells are held at a holding potential of -100 mV.

    • To induce inactivation, a 500 ms depolarizing pre-pulse to -10 mV is applied.

    • A subsequent test pulse to -10 mV for 20 ms is used to measure the sodium current from the remaining available channels.

  • Data Analysis: The peak inward sodium current during the test pulse is measured before and after the application of various concentrations of the test compound. The concentration-response curve is fitted with a Hill equation to determine the IC50 value.

[3H]-Batrachotoxin (BTX) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds to neurotoxin receptor site 2 of the sodium channel.

Methodology:

  • Membrane Preparation: Synaptosomes are prepared from rat brain cortical tissue.

  • Binding Assay:

    • Membrane preparations are incubated with a fixed concentration of [3H]-BTX (e.g., 5 nM) and varying concentrations of the test compound.

    • The incubation is carried out in a buffer containing a sodium channel activator (e.g., veratridine) to promote the high-affinity binding of BTX.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific [3H]-BTX binding) is determined from competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation.

Maximal Electroshock (MES) Test in Mice

Objective: To assess the in vivo anticonvulsant activity of test compounds.

Methodology:

  • Animals: Male ICR mice are used.

  • Drug Administration: Test compounds are administered via an appropriate route (e.g., intraperitoneally or subcutaneously) at various doses.

  • MES Induction: At the time of expected peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.

  • Endpoint: The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is recorded.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ID50) is calculated using probit analysis.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for Crobenetine and its analogs.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Patch_Clamp Whole-Cell Patch Clamp (Nav1.2 Inhibition) Binding_Assay [3H]-BTX Binding Assay (Site 2 Affinity) MES_Test Maximal Electroshock Test (Anticonvulsant Activity) Compound_Library Crobenetine & Analogs Compound_Library->Patch_Clamp IC50 Determination Compound_Library->Binding_Assay Ki Determination Compound_Library->MES_Test ID50 Determination

Experimental workflow for the pharmacological characterization of Crobenetine and its analogs.

signaling_pathway Neuronal_Depolarization Neuronal Depolarization Nav1_2_Activation Nav1.2 Channel Activation & Inactivation Neuronal_Depolarization->Nav1_2_Activation Action_Potential Action Potential Propagation Nav1_2_Activation->Action_Potential Neuronal_Hyperexcitability Neuronal Hyperexcitability (e.g., in Epilepsy, Pain) Action_Potential->Neuronal_Hyperexcitability Crobenetine Crobenetine Crobenetine->Nav1_2_Activation Blocks Open/Inactivated State

Mechanism of action of Crobenetine in blocking Nav1.2 channels to reduce neuronal hyperexcitability.

Conclusion

This compound is a highly potent and use-dependent Nav1.2 channel blocker. Its pharmacological profile, characterized by a significant preference for the inactivated state of the channel, distinguishes it from less selective sodium channel blockers like Mexiletine and its own low-potency analog, BI-55CL. The experimental protocols detailed in this guide provide a framework for the continued investigation of Crobenetine and the development of novel analogs with potentially improved therapeutic properties. The provided visualizations offer a clear overview of its mechanism of action and the workflow for its characterization. This comparative analysis serves as a valuable resource for researchers in the field of ion channel pharmacology and drug discovery.

References

Cross-Validation of Crobenetine Hydrochloride's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Crobenetine hydrochloride and its alternatives, focusing on their mechanisms of action as sodium channel blockers. The information is intended to support research and development in neurology, particularly in areas such as neurodegenerative diseases and epilepsy.

Introduction to this compound

This compound (BIII 890 CL) is a potent and highly use-dependent voltage-gated sodium channel (Nav) blocker.[1][2] Its mechanism of action is characterized by its high selectivity for the Nav1.2 subtype and its preferential binding to the inactivated state of the sodium channel.[2][3][4] This state-dependent binding suggests that Crobenetine may selectively target neurons that are pathologically hyperexcitable, a hallmark of several neurological disorders.

Comparative Analysis of Mechanism of Action

To provide a clear comparison, the following table summarizes the inhibitory concentrations (IC50) of this compound and several alternative sodium channel blockers on various Nav subtypes. It is important to note that these values are compiled from different studies and experimental conditions, which may influence direct comparability.

CompoundTargetIC50 (Inactive State)IC50 (Tonic/Resting State)SpeciesCell LineReference
Crobenetine (BIII 890 CL) Nav1.277 nM-RatSynaptosomes[1][2]
Mexiletine Nav1.2Lower affinity than Nav1.4/1.5Similar affinity across Nav1.2, 1.4, 1.5HumanHEK293[5]
Nav (General)23.6 µM (use-dependent)75.3 µM (tonic)--
Lamotrigine Nav1.2-10 µMHumanHEK293[6]
Nav1.528.8 µM280.2 µMHumanHEK293[7]
Carbamazepine Nav1.2->100 µM (31.3% inhibition at 100 µM)Human-[8]
Nav (Neuro-2a cells)18 µM (late current)56 µM (transient current)MouseNeuro-2a[9]
Riluzole Nav (General)-2.3 µMHumandHSkMCs[10]
Persistent Na+ current2 µM-RatCortical neurons[11]

In Vivo Comparative Efficacy

A direct comparison in a preclinical model of inflammatory pain demonstrated the analgesic effects of both Crobenetine and Mexiletine.

CompoundAnimal ModelEndpointID50Reference
Crobenetine Rat (mono-arthritis)Reversal of mechanical joint hyperalgesia15.5 ± 1.1 mg/kg/day[12]
Mexiletine Rat (mono-arthritis)Reversal of mechanical joint hyperalgesia18.1 ± 1.2 mg/kg/day[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

cluster_membrane Neuronal Membrane cluster_states Channel States cluster_drugs Drug Action Na_channel Voltage-Gated Sodium Channel (Nav1.2) Na_influx Reduced Na+ Influx & Neuronal Hyperexcitability Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization Crobenetine Crobenetine Crobenetine->Inactivated High Affinity Binding Alternatives Alternative Na+ Channel Blockers Alternatives->Resting Tonic Block Alternatives->Inactivated Use-Dependent Block

Caption: Mechanism of use-dependent sodium channel blockade.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment A Cell Line Expressing Target Nav Subtype (e.g., HEK293 with Nav1.2) B Whole-Cell Patch Clamp Electrophysiology A->B C Application of Test Compounds (Crobenetine & Alternatives) B->C D Measurement of Sodium Currents C->D E Calculation of IC50 Values (Tonic vs. Inactivated State) D->E F Animal Model of Neurological Disorder (e.g., Kainic Acid-Induced Seizures) G Administration of Test Compounds F->G H Behavioral Assessment (e.g., Racine Scale for Seizures) G->H I Electrophysiological Recording (e.g., EEG) G->I J Data Analysis and Comparison of Efficacy H->J I->J

Caption: General experimental workflow for comparing sodium channel blockers.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the inhibitory concentration (IC50) of a compound on a specific voltage-gated sodium channel subtype.

Materials:

  • HEK293 cells stably expressing the human Nav1.2 channel.

  • External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

  • Internal pipette solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

  • Patch clamp rig with amplifier and data acquisition system.

  • Test compounds (this compound and alternatives) dissolved in appropriate vehicle.

Procedure:

  • Culture HEK293 cells expressing Nav1.2 on glass coverslips.

  • Transfer a coverslip to the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch clamp configuration on a single cell.

  • To measure tonic block, hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Apply a depolarizing pulse (e.g., to 0 mV) to elicit a sodium current.

  • To measure inactivated-state block, hold the cell at a more depolarized potential (e.g., -70 mV) to induce inactivation in a significant portion of the channels before the test pulse.

  • Apply increasing concentrations of the test compound and record the resulting sodium currents.

  • Analyze the data to determine the concentration-response curve and calculate the IC50 value for both resting and inactivated states.

In Vivo Animal Model: Kainic Acid-Induced Seizures

Objective: To evaluate the anticonvulsant efficacy of a compound in a model of temporal lobe epilepsy.

Materials:

  • Adult male C57BL/6 mice.

  • Kainic acid (KA) solution (e.g., 20 mg/kg in saline).

  • Test compounds (this compound and alternatives) dissolved in appropriate vehicle.

  • System for behavioral monitoring (e.g., video recording).

  • EEG recording system (optional).

Procedure:

  • Acclimate mice to the testing environment.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before KA injection.

  • Induce seizures by administering a single intraperitoneal injection of kainic acid.[13]

  • Immediately begin observing and scoring the seizure behavior for a defined period (e.g., 2 hours) using a modified Racine scale.[13]

    • Stage 1: Immobility

    • Stage 2: Forelimb and/or tail extension, rigid posture

    • Stage 3: Repetitive movements, head bobbing

    • Stage 4: Rearing and falling

    • Stage 5: Continuous rearing and falling, clonic-tonic seizures

  • If using EEG, record brain electrical activity throughout the experiment to quantify seizure duration and frequency.

  • Analyze the data to compare the severity and latency of seizures between the different treatment groups.

Conclusion

This compound's high potency and selectivity for the inactivated state of Nav1.2 channels position it as a promising candidate for neurological disorders characterized by neuronal hyperexcitability. While direct comparative data against a wide range of alternatives in neurodegenerative disease models is still emerging, the available in vitro and in vivo data suggest a favorable profile. Further head-to-head studies using standardized experimental protocols will be crucial for a definitive cross-validation of its mechanism and therapeutic potential.

References

A Head-to-Head Comparison of Crobenetine Hydrochloride and Tetrodotoxin: Two Potent Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurological and cardiovascular research, the precise modulation of voltage-gated sodium channels (Navs) is of paramount importance. This guide provides a detailed, data-driven comparison of two potent sodium channel blockers: Crobenetine hydrochloride, a novel use-dependent blocker, and Tetrodotoxin, a classic and highly selective neurotoxin. This objective analysis is intended to equip researchers with the necessary information to select the appropriate tool for their specific experimental needs.

At a Glance: Key Differentiators

FeatureThis compoundTetrodotoxin (TTX)
Primary Mechanism Use- and voltage-dependent intracellular block of Nav channelsExtracellular pore block of TTX-sensitive Nav channels
State Dependence High affinity for the inactivated stateBinds to the pore opening, largely independent of channel state, though some use-dependency is reported
Selectivity Selective for Nav1.2; blocks both TTX-sensitive and -insensitive channelsHighly selective for TTX-sensitive (TTX-s) Nav channel isoforms
Binding Site Intracellular, at site 2 of the sodium channelExtracellular, at neurotoxin receptor site 1 in the outer pore
Potency High, with IC50 in the nanomolar range for the inactivated stateExtremely potent, with IC50 values in the low nanomolar range for TTX-s channels
Primary Research Applications Investigating roles of inactivated-state Nav channels, potential therapeutic for epilepsy and neuropathic painTool for isolating and studying TTX-s Nav channels, neurotoxin studies

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between this compound and Tetrodotoxin lies in their interaction with the sodium channel.

This compound is a quintessential example of a use-dependent and state-dependent blocker .[1] It preferentially binds to the inactivated state of the sodium channel from the intracellular side .[1] This means its blocking effect is more pronounced in neurons that are highly active (i.e., firing frequent action potentials), as more channels will be in the inactivated state. This property makes it an excellent tool for discriminating between highly activated neurons and those at physiological resting potentials.[1]

Tetrodotoxin (TTX) , in contrast, is a potent and reversible blocker that binds to the extracellular pore opening of TTX-sensitive sodium channels.[2] Its binding to neurotoxin receptor site 1 physically occludes the channel, preventing the influx of sodium ions.[2] While generally considered state-independent, some studies have reported a degree of use-dependent block with TTX.

Below is a diagram illustrating the distinct binding sites and mechanisms of action.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NavChannel Voltage-Gated Sodium Channel (Nav) TTX Tetrodotoxin TTX->NavChannel Binds to extracellular pore opening Crobenetine Crobenetine Crobenetine->NavChannel Binds to intracellular site (inactivated state) cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CellCulture HEK293 cells stably expressing Nav1.2 Transfection Transient transfection if necessary CellCulture->Transfection Plating Plate cells on coverslips for recording Transfection->Plating WholeCell Establish whole-cell configuration HoldingPotential Hold membrane potential at -100 mV WholeCell->HoldingPotential StateProtocol Apply voltage protocol to assess state dependence HoldingPotential->StateProtocol UseProtocol Apply train of depolarizing pulses to assess use dependence HoldingPotential->UseProtocol DataAcquisition Record sodium currents StateProtocol->DataAcquisition UseProtocol->DataAcquisition IC50_inactivated Determine IC50 for inactivated state DataAcquisition->IC50_inactivated IC50_resting Determine IC50 for resting state DataAcquisition->IC50_resting UseDependence Quantify use-dependent block DataAcquisition->UseDependence cluster_crobenetine Crobenetine Action cluster_ttx Tetrodotoxin Action HighFrequencyAP High-Frequency Action Potentials IncreasedInactivatedState Increased Proportion of Inactivated Nav Channels HighFrequencyAP->IncreasedInactivatedState CrobenetineBinding Crobenetine Binds to Inactivated Channels IncreasedInactivatedState->CrobenetineBinding ReducedNavCurrent Reduced Sodium Current CrobenetineBinding->ReducedNavCurrent DecreasedExcitability Decreased Neuronal Excitability ReducedNavCurrent->DecreasedExcitability TTXApplication Tetrodotoxin Application PoreBlock Block of TTX-s Nav Channel Pore TTXApplication->PoreBlock NoSodiumInflux No Sodium Influx PoreBlock->NoSodiumInflux ActionPotentialBlock Action Potential Propagation Blocked NoSodiumInflux->ActionPotentialBlock

References

In Vivo Therapeutic Window of Crobenetine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic window of Crobenetine hydrochloride against other relevant compounds, offering a data-driven perspective for researchers in pharmacology and drug development. The following sections detail the therapeutic efficacy and safety profiles, experimental methodologies, and underlying signaling pathways.

Comparative Analysis of Therapeutic Efficacy and Safety

The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimal effective dose and the dose at which toxicity occurs. To contextualize the therapeutic potential of this compound, this guide compares its performance with Mexiletine, another sodium channel blocker, and Meloxicam, a non-steroidal anti-inflammatory drug (NSAID).

The data presented in the table below is derived from in vivo studies in rat models of inflammatory pain. Efficacy is represented by the ID50 (the dose required to inhibit the response in 50% of the population), while toxicity is indicated by the LD50 (the dose that is lethal to 50% of the population). The therapeutic index (TI), a ratio of the toxic dose to the effective dose (LD50/ID50), is a quantitative measure of a drug's safety margin.

CompoundClassEfficacy (ID50) in Rats (mg/kg)Toxicity (LD50) in Rats (mg/kg, oral)Therapeutic Index (TI)
This compound Sodium Channel Blocker15.5 ± 1.1[1]Data Not AvailableNot Calculable
Mexiletine Sodium Channel Blocker18.1 ± 1.2[1]330 - 400[2][3]~18.2 - 22.1
Meloxicam NSAID (COX-2 Inhibitor)Not Directly Comparable84 (female), >200 (male)Not Applicable

Note: The ID50 values for Crobenetine and Mexiletine are for the reversal of mechanical joint hyperalgesia in a rat model of mono-arthritis. The LD50 for Meloxicam is provided for general toxicity reference. A direct comparison of the therapeutic index of Meloxicam with sodium channel blockers in this context is not appropriate due to different mechanisms of action and therapeutic endpoints. The absence of publicly available in vivo toxicity data for this compound prevents the calculation of its therapeutic index.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide, providing a framework for the replication and validation of these findings.

Induction of Mono-Arthritis in Rats

A common model for inflammatory pain involves the induction of mono-arthritis. This is achieved by a single intra-articular injection of Complete Freund's Adjuvant (CFA) into the ankle joint of the rat. This induces a localized and persistent inflammation, characterized by swelling (edema), joint stiffness, and pain-related behaviors such as hyperalgesia (increased sensitivity to pain).

Assessment of Analgesic Efficacy

The analgesic effects of the test compounds are evaluated by measuring the reversal of pain-related behaviors. Key assessments include:

  • Mechanical Hyperalgesia: This is measured by applying a calibrated pressure to the inflamed paw using an analgesiometer. The pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold. An increase in this threshold following drug administration indicates an analgesic effect.

  • Impaired Mobility and Stance: Changes in the animal's gait and posture are observed and scored to assess the level of spontaneous pain.

Experimental Workflow for Efficacy and Safety Assessment

The following diagram illustrates a typical workflow for the in vivo validation of a compound's therapeutic window in a preclinical setting.

G cluster_0 Pre-Study cluster_1 Induction & Treatment cluster_2 Efficacy Assessment cluster_3 Toxicity Assessment Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (Paw Volume, Mechanical Threshold) Animal_Acclimatization->Baseline_Measurements Arthritis_Induction Mono-Arthritis Induction (CFA) Baseline_Measurements->Arthritis_Induction Drug_Administration Drug Administration (Crobenetine, Mexiletine, Meloxicam, Vehicle) Arthritis_Induction->Drug_Administration Behavioral_Testing Behavioral Testing (Mechanical Hyperalgesia, Mobility) Drug_Administration->Behavioral_Testing Toxicity_Monitoring Toxicity Monitoring (Adverse Effects, Mortality) Drug_Administration->Toxicity_Monitoring Efficacy_Data_Analysis Efficacy_Data_Analysis Behavioral_Testing->Efficacy_Data_Analysis ID50 Calculation Post_Mortem_Analysis Post-Mortem Analysis (Organ Histopathology) Toxicity_Monitoring->Post_Mortem_Analysis Toxicity_Data_Analysis Toxicity_Data_Analysis Post_Mortem_Analysis->Toxicity_Data_Analysis LD50/TD50 Determination Therapeutic_Window_Assessment Therapeutic_Window_Assessment Efficacy_Data_Analysis->Therapeutic_Window_Assessment Toxicity_Data_Analysis->Therapeutic_Window_Assessment

Caption: Experimental workflow for in vivo validation.

Signaling Pathway

This compound exerts its analgesic effects by targeting voltage-gated sodium channels (Nav), specifically showing high potency for the Nav1.2 subtype. In chronic inflammatory pain states, there is an upregulation of sodium channel expression in primary afferent neurons (nociceptors). This leads to hyperexcitability of these neurons, contributing to the perception of pain.

Crobenetine is a use-dependent sodium channel blocker. This means it preferentially binds to and blocks sodium channels that are in a frequently active or inactivated state, which is characteristic of nociceptors in an inflammatory environment. By blocking these channels, Crobenetine reduces the influx of sodium ions, thereby dampening the generation and propagation of action potentials along the nociceptive pathway. This ultimately leads to a reduction in the transmission of pain signals to the central nervous system.

The diagram below illustrates the proposed signaling pathway and the site of action for this compound.

G cluster_0 Nociceptive Neuron Inflammatory_Mediators Inflammatory Mediators (e.g., Prostaglandins, Cytokines) Upregulation_Nav Upregulation of Voltage-Gated Sodium Channels (Nav1.2) Inflammatory_Mediators->Upregulation_Nav Increased_Excitability Increased Neuronal Excitability Upregulation_Nav->Increased_Excitability Action_Potential Action Potential Generation & Propagation Increased_Excitability->Action_Potential Pain_Signal_Transmission Pain Signal Transmission to CNS Action_Potential->Pain_Signal_Transmission Pain_Perception Pain Perception Pain_Signal_Transmission->Pain_Perception Crobenetine This compound Crobenetine->Upregulation_Nav Blocks Nav1.2 Channels (Use-Dependent)

Caption: Nociceptive signaling pathway and Crobenetine's action.

References

Safety Operating Guide

Proper Disposal of Crobenetine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Crobenetine hydrochloride (CAS #221018-88-8), a sodium channel antagonist intended for research use only. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management practices.

This compound should be handled as a potentially hazardous substance. While some suppliers may ship it as a non-hazardous chemical, the lack of a comprehensive Safety Data Sheet (SDS) necessitates a cautious approach to its disposal. Unused or waste this compound must be disposed of through an approved waste disposal plant and should not be discarded in regular trash or poured down the drain.

Summary of Key Chemical Data

For quick reference, the following table summarizes the available quantitative data for this compound. This information is critical for proper handling and waste categorization.

PropertyValue
CAS Number 221018-88-8 (HCl)
Molecular Formula C₂₅H₃₄ClNO₂
Molecular Weight 416.00 g/mol
Appearance Solid
Solubility Soluble in DMSO

Experimental Protocols for Disposal

The following step-by-step methodology outlines the approved procedure for the disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.

  • Use nitrile gloves to prevent skin contact.

  • If there is a risk of generating dust, a properly fitted respirator is recommended.

2. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

  • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "221018-88-8," and the approximate quantity of waste.

  • Store the waste container in a designated satellite accumulation area that is away from incompatible materials and general laboratory traffic.

3. Spill Management:

  • In the event of a spill, cordon off the area to prevent exposure.

  • For a small dry spill, carefully scoop the material into the designated hazardous waste container. Avoid creating dust.

  • For a small liquid spill (if dissolved in a solvent), absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.

  • Clean the spill area with an appropriate solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

4. Final Disposal:

  • Do not attempt to neutralize or treat the waste in the laboratory.

  • Once the hazardous waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Have Crobenetine hydrochloride waste ppe Step 1: Don appropriate Personal Protective Equipment (PPE) start->ppe collect Step 2: Collect waste in a labeled hazardous waste container ppe->collect spill Spill Occurs? collect->spill spill_yes Follow Spill Management Protocol spill->spill_yes Yes spill_no Continue to Storage spill->spill_no No spill_yes->collect store Step 3: Store container in a designated satellite accumulation area spill_no->store full Container Full? store->full full_no Continue research full->full_no No full_yes Step 4: Contact Environmental Health & Safety (EHS) for pickup full->full_yes Yes full_no->start end_proc End: Waste disposed of by approved contractor full_yes->end_proc

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

Personal protective equipment for handling Crobenetine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Crobenetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling this compound (CAS: 221018-88-8). The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Chemical and Physical Properties

This compound, also known as BIII-890-CL, is a potent, selective, and use-dependent voltage-gated sodium channel blocker.[1] It is supplied as a solid powder and is soluble in DMSO.

PropertyValueSource
CAS Number 221018-88-8MedKoo
Synonyms BIII-890, BIII-890-CLMedKoo
Molecular Formula C₂₅H₃₄ClNO₂MedKoo
Molecular Weight 416.00 g/mol MedKoo
Appearance Solid powderMedKoo
Solubility Soluble in DMSOMedKoo
Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to handle this research compound with care, assuming it may have hazardous properties. The supplier ships it as a non-hazardous chemical; however, this does not preclude potential health effects from exposure. The following PPE is mandatory when handling this compound:

Hazard TypeRecommended PPE
Inhalation Use in a well-ventilated area. For operations that may generate dust, use a chemical fume hood or a certified respirator.
Skin Contact Wear appropriate chemical-resistant gloves (e.g., nitrile). Wear a lab coat or other protective clothing to prevent skin exposure.
Eye Contact Wear chemical safety goggles or a face shield.
Ingestion Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Operational Plan for Handling this compound

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and dark place. Recommended short-term storage is at 0-4°C and long-term storage is at -20°C.

  • Keep the container tightly sealed to prevent contamination and degradation.

2. Preparation of Solutions:

  • All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation risk.

  • To prepare a stock solution, dissolve this compound in an appropriate solvent, such as DMSO.

  • Ensure all labware used for handling the compound is clean and dry.

3. During Experimentation:

  • Wear the mandatory PPE at all times.

  • Avoid creating dust when handling the solid form.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • In case of a spill, follow laboratory-specific spill cleanup procedures for chemical compounds.

Disposal Plan

1. Waste Collection:

  • All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, should be collected in a designated and clearly labeled hazardous waste container.

2. Waste Disposal:

  • Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Experimental Protocols

Veratridine-Induced Glutamate Release Assay

This assay measures the ability of this compound to inhibit the release of glutamate from brain tissue or cultured neurons stimulated by veratridine, a sodium channel activator.

Methodology:

  • Preparation of Brain Slices or Neuronal Cultures:

    • For brain slices, prepare cross-chopped slices from the cortex or striatum of a rat brain.[2]

    • For neuronal cultures, prepare primary cultures of cortical neurons from embryonic rats.[2]

  • Incubation with this compound:

    • Pre-incubate the brain slices or neuronal cultures with varying concentrations of this compound.

  • Stimulation with Veratridine:

    • Induce glutamate release by adding veratridine (typically 3-10 µM) to the medium.[2]

  • Quantification of Glutamate Release:

    • After a defined incubation period, collect the supernatant.

    • Measure the concentration of glutamate in the supernatant using a suitable method, such as high-performance liquid chromatography (HPLC) or a commercially available glutamate assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of glutamate release for each concentration of this compound compared to the control (veratridine alone).

    • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of veratridine-induced glutamate release.

Neuroprotection Assay

This assay assesses the protective effects of this compound against neurotoxicity induced by persistent sodium channel opening.

Methodology:

  • Cell Culture:

    • Culture primary cortical neurons in a suitable medium.

  • Induction of Neurotoxicity:

    • Treat the neurons with veratridine (e.g., 10 µM) for a short period (e.g., 20 minutes) to induce neurotoxicity.[2][3]

  • Treatment with this compound:

    • Co-treat the neurons with varying concentrations of this compound during the veratridine exposure.

  • Assessment of Cell Viability:

    • After 24 hours, assess cell viability using a standard method, such as the MTT assay or by counting the number of living cells.[3]

  • Data Analysis:

    • Express the number of viable cells in each treatment group as a percentage of the untreated control.

    • Determine the IC₅₀ value for the neuroprotective effect of this compound.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Crobenetine_Mechanism_of_Action cluster_membrane Neuronal Membrane cluster_states Channel States Na_channel Voltage-Gated Sodium Channel (Nav) Resting Resting Active Active (Open) Resting->Active Depolarization Inactive Inactive Active->Inactive Inactivation Inactive->Resting Repolarization Block Blockade of Na+ Influx Inactive->Block Crobenetine Crobenetine Hydrochloride Crobenetine->Inactive Preferentially Binds (IC₅₀ = 77 nM) Neuroprotection Neuroprotection (Reduced Glutamate Release, Increased Cell Viability) Block->Neuroprotection

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis prep Prepare Neuronal Cultures or Brain Slices treat Treat with Crobenetine HCl and/or Veratridine prep->treat measure Measure Glutamate Release and Cell Viability treat->measure calc Calculate % Inhibition and % Viability measure->calc ic50 Determine IC₅₀ Values calc->ic50 evaluate Evaluate Neuroprotective Efficacy ic50->evaluate

Caption: Experimental workflow for evaluating this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.